2,4,6-Trimethylheptan-1-ol: A Critical Chiral Building Block in Polyketide Synthesis and Drug Development
Executive Summary In the realm of complex natural product synthesis and targeted drug development, the construction of repeating deoxypropionate motifs remains a formidable challenge. 2,4,6-Trimethylheptan-1-ol (CAS: 169...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of complex natural product synthesis and targeted drug development, the construction of repeating deoxypropionate motifs remains a formidable challenge. 2,4,6-Trimethylheptan-1-ol (CAS: 1697059-57-6) has emerged as an indispensable chiral synthon for assembling these intricate polyketide backbones. Frequently utilized in the total synthesis of potent biological agents such as Vittatalactone, Baulamycin A, and Dictyostatin analogs, this aliphatic alcohol provides a pre-assembled stereochemical framework that significantly truncates linear synthetic sequences.
This technical guide dissects the physicochemical properties, structural nuances, and validated experimental workflows associated with 2,4,6-trimethylheptan-1-ol, providing synthetic chemists with a self-validating blueprint for its application in drug discovery.
Structural Nuances & Physicochemical Profiling
Before deploying 2,4,6-trimethylheptan-1-ol in a synthetic campaign, one must understand its specific structural topology. A common pitfall among novice chemists is the assumption that the "2,4,6-trimethyl" nomenclature implies three distinct chiral centers.
The C6 Achirality Trap:
Tracing the main carbon chain reveals that C7 is a terminal methyl group. Consequently, the C6 carbon is bonded to a hydrogen atom, the C5 methylene group, the C6 methyl substituent, and the C7 methyl group. Because C6 is bonded to two identical methyl groups, it forms an isobutyl terminus (–CH(CH3)2) and is strictly achiral . Therefore, stereochemically defined variants of this molecule—such as (2S,4S)-2,4,6-trimethylheptan-1-ol—possess exactly two stereocenters (C2 and C4), not three.
Quantitative Data Summary
The following table consolidates the physicochemical parameters of 2,4,6-trimethylheptan-1-ol to aid in reaction planning, particularly regarding solvent compatibility and purification tracking .
Property
Value
Operational Significance
IUPAC Name
2,4,6-Trimethylheptan-1-ol
Defines the aliphatic, branched backbone.
CAS Registry Number
1697059-57-6
Critical for precise procurement of the racemic or chiral pool.
Molecular Formula
C₁₀H₂₂O
-
Molecular Weight
158.29 g/mol
-
Topological Polar Surface Area
20.2 Ų
Highly lipophilic; dictates the use of non-polar eluent systems (e.g., pentane/ether) for chromatography.
Hydrogen Bond Donors / Acceptors
1 / 1
The primary hydroxyl is the sole site for initial functionalization.
Rotatable Bonds
6
High conformational flexibility; requires rigid transition states (e.g., Zimmerman-Traxler) during downstream aldol additions.
Estimated Boiling Point
210–220 °C
Low volatility allows for standard concentration under reduced pressure without product loss.
Chemical Reactivity & Methodological Pitfalls
The synthetic utility of 2,4,6-trimethylheptan-1-ol lies in the derivatization of its primary hydroxyl group. However, the adjacent α-chiral center (C2) introduces significant methodological constraints.
The C2 Epimerization Risk During Oxidation
To extend the carbon chain, the primary alcohol is typically oxidized to 2,4,6-trimethylheptanal. Once formed, the α-proton at C2 becomes highly acidic due to the electron-withdrawing nature of the adjacent carbonyl. Harsh oxidants (like Jones reagent) or unbuffered conditions will cause rapid enolization, leading to the irreversible epimerization (racemization) of the C2 stereocenter . To preserve stereointegrity, mild, buffered oxidation protocols (such as Dess-Martin Periodinane with NaHCO₃) are strictly required.
Halogenation for Cross-Coupling
Alternatively, converting the hydroxyl group into a halide (e.g., bromide) enables transition-metal-catalyzed cross-coupling or Grignard formation. Strong acids (like HBr) must be avoided, as they can trigger carbocation formation and subsequent hydride shifts across the highly branched backbone. The Appel reaction (NBS/PPh₃) provides a mild, self-contained mechanism for this transformation .
Synthetic Workflows & Logical Relationships
The diagram below maps the divergent synthetic pathways utilized when incorporating 2,4,6-trimethylheptan-1-ol into complex polyketide scaffolds.
Fig 1: Synthetic workflows for 2,4,6-trimethylheptan-1-ol in polyketide scaffold assembly.
Experimental Protocols
The following protocols are engineered as self-validating systems, embedding causality into every procedural step to ensure high fidelity and yield.
Protocol A: Synthesis of (2S,4S)-1-Bromo-2,4,6-trimethylheptane via Appel-Type Halogenation
Objective: Convert the primary hydroxyl group to a bromide leaving group while preventing carbocation-induced skeletal rearrangements .
Reagents:
(2S,4S)-2,4,6-trimethylheptan-1-ol (1.00 equiv)
Triphenylphosphine (PPh₃) (1.50 equiv)
N-Bromosuccinimide (NBS) (1.50 equiv)
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
Preparation: Purge a flame-dried round-bottom flask with argon. Dissolve the alcohol (e.g., 800 mg, 5.05 mmol) in anhydrous DCM (10 mL).
Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.
Causality: Lowering the temperature controls the exotherm of the phosphonium intermediate formation and suppresses side reactions with the DCM solvent.
Phosphine Activation: Add PPh₃ (1.99 g, 7.60 mmol) in a single portion. Stir until the solution is completely homogeneous.
Causality: NBS is utilized instead of CBr₄ because it provides a slow, controlled release of electrophilic bromine. Portion-wise addition prevents localized heating that drives unwanted elimination pathways.
Propagation: Allow the mixture to warm to room temperature gradually and stir for 12 hours.
Quenching: Cool the mixture back to 0 °C. Quench with saturated aqueous sodium thiosulfate (0.5 mL) to neutralize residual electrophilic bromine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter the drying agent, concentrate under reduced pressure, and purify via silica gel flash chromatography (pentane/diethyl ether 1:1) to yield the pure alkyl bromide.
Protocol B: Buffered Oxidation to (2S,4S)-2,4,6-Trimethylheptanal
Objective: Oxidize the primary alcohol to an aldehyde while rigorously maintaining the stereochemical integrity of the α-chiral center (C2) .
Reagents:
(2S,4S)-2,4,6-trimethylheptan-1-ol (1.00 equiv)
Dess-Martin Periodinane (DMP) (1.20 equiv)
Sodium Bicarbonate (NaHCO₃) (2.00 equiv)
Wet Dichloromethane (DCM)
Step-by-Step Procedure:
Buffer Suspension: In a round-bottom flask, suspend NaHCO₃ (2.00 equiv) in wet DCM (DCM containing ~0.1% water).
Causality: DMP oxidation generates acetic acid as a byproduct, which catalyzes the enolization and epimerization of the C2 stereocenter. NaHCO₃ acts as an essential in-situ acid scavenger. The trace water accelerates ligand exchange on the iodine(V) center, speeding up the reaction.
Oxidant Addition: Add DMP (1.20 equiv) to the suspension and stir for 5 minutes at room temperature.
Substrate Addition: Cool the mixture to 0 °C. Add a solution of the alcohol (1.00 equiv) in DCM dropwise over 10 minutes.
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1–2 hours).
Causality: Prolonged exposure must be avoided. Even with buffering, the α-proton is labile; over-stirring increases the risk of racemization.
Quenching: Dilute with diethyl ether and quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear (indicating the reduction of iodine species).
Isolation: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully under reduced pressure. Self-Validation: The resulting aldehyde should be used immediately in downstream asymmetric aldol additions (e.g., Crimmins or Evans protocols) to prevent degradation .
US Patent US20110282075A1 - Method for preparing vittatalactone. Google Patents.
Total Synthesis of Reported Structure of Baulamycin A and Its Congeners - Journal of Organic Chemistry. ACS Publications.
URL:[Link]
Synthesis and biological evaluation of (−)-dictyostatin and stereoisomers - National Institutes of Health. PMC.
URL:[Link]
Exploratory
Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 2,4,6-Trimethylheptan-1-ol
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Introduction: The Architecture of 2,4,6-Trimethylheptan-1-ol In the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Introduction: The Architecture of 2,4,6-Trimethylheptan-1-ol
In the realm of structural elucidation, highly branched aliphatic alcohols present unique challenges and predictable patterns under electron ionization mass spectrometry (EI-MS). 2,4,6-trimethylheptan-1-ol (C₁₀H₂₂O, exact mass 158.1671 Da) features a primary hydroxyl group anchored to a heavily methylated heptane backbone. As a Senior Application Scientist, I approach the spectral interpretation of such molecules not by memorizing fragmentation libraries, but by analyzing the thermodynamic vulnerabilities of the molecule's architecture. The presence of tertiary carbons at C2, C4, and C6 dictates a highly specific cascade of homolytic cleavages.
Mechanistic Causality in EI-MS Fragmentation
When subjected to standard 70 eV electron ionization, the molecule undergoes vertical ionization, primarily ejecting an electron from the oxygen lone pair due to its low ionization energy. The resulting radical cation drives three core mechanistic pathways:
The Elusive Molecular Ion
For aliphatic primary alcohols, the molecular ion peak ([M]⁺ at m/z 158) is notoriously weak or entirely absent ()[1]. The causality behind this lies in the extreme instability of the oxygen radical cation, which rapidly undergoes unimolecular dissociation before reaching the mass analyzer detector.
Alpha-Cleavage: The Diagnostic Anchor
The most thermodynamically favorable initial fragmentation is α-cleavage. The homolytic scission of the C1-C2 bond expels the bulky 2,4,6-trimethylheptyl radical (C₉H₁₉•). The remaining fragment is the hydroxymethyl cation ([CH₂OH]⁺) at m/z 31 . The prominence of this peak is driven by the resonance stabilization provided by the oxygen lone pairs, making m/z 31 the definitive diagnostic marker for primary alcohols ()[2].
Dehydration and Alkyl Scission
Simultaneously, the molecular ion undergoes dehydration, losing 18 Da (H₂O) to form an alkene radical cation at m/z 140 ([M-18]⁺) ()[3]. This elimination proceeds via a cyclic transition state where a hydrogen from a distal carbon migrates to the hydroxyl group.
Following dehydration, the branched hydrocarbon backbone shatters at its weakest points: the tertiary carbons. Cleavage at these branch points yields highly stable carbocations ()[1]:
C5-C6 Scission: Yields an isopropyl cation at m/z 43 , which often dominates the spectrum as the base peak due to its high stability.
C4-C5 Scission: Yields an isobutyl-like cation at m/z 57 .
Logical flow of EI-MS fragmentation pathways for 2,4,6-trimethylheptan-1-ol.
Quantitative Spectral Mapping
To facilitate rapid spectral interpretation, the following table summarizes the quantitative data and diagnostic significance of the primary fragment ions expected for 2,4,6-trimethylheptan-1-ol.
m/z
Ion Formula
Fragmentation Mechanism
Expected Relative Abundance
Diagnostic Significance
158
[C₁₀H₂₂O]⁺•
Molecular Ion
< 1% (Often absent)
Confirms intact mass (rarely observed)
140
[C₁₀H₂₀]⁺•
Dehydration (-H₂O)
5 - 15%
Confirms aliphatic alcohol nature
125
[C₉H₁₇]⁺
Dehydration + Methyl Loss
1 - 5%
Indicates terminal or branched methyls
57
[C₄H₉]⁺
C4-C5 Alkyl Cleavage
40 - 80%
Maps the C4 methyl branch point
43
[C₃H₇]⁺
C5-C6 Alkyl Cleavage
100% (Base Peak)
Maps the terminal isopropyl group
31
[CH₂OH]⁺
α-Cleavage (C1-C2)
50 - 90%
Definitive marker for primary alcohols
Self-Validating Analytical Protocol: GC-EI-MS
A robust analytical method must be self-validating. The following step-by-step protocol ensures that the absence of a molecular ion or the presence of specific fragments is due to the molecule's inherent thermochemistry, not instrument artifacts.
Phase 1: Instrument Calibration & Source Tuning
Action: Perform an autotune using Perfluorotributylamine (PFTBA) as the calibrant.
Causality: 70 eV electron ionization requires a standardized electron energy and lens voltage configuration to match established library spectra. PFTBA provides stable, predictable fragments across the entire operational mass range.
Validation Checkpoint: Confirm the presence of m/z 69 (base peak), 219 (>35% relative abundance), and 502 (>1% relative abundance) with correct isotopic ratios. Failure to achieve these ratios indicates source contamination or electron multiplier degradation.
Phase 2: Chromatographic Resolution
Action: Dilute the sample to 10 ppm in LC-MS grade hexane. Inject 1 µL into a splitless GC inlet set to 250°C. Utilize a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
Causality: The 250°C inlet ensures complete flash vaporization without inducing thermal pyrolysis of the primary alcohol. A non-polar column separates aliphatic compounds strictly based on boiling point, preventing peak tailing often seen with polar stationary phases.
Validation Checkpoint: Monitor the solvent delay (typically 3.5 minutes). The baseline must stabilize completely before the expected elution of the C10 alcohol to prevent filament oxidation and ensure a pristine background for low-mass ion detection.
Phase 3: Spectral Acquisition & Data Integrity
Action: Activate the EI source (70 eV) and acquire data in full scan mode from m/z 30 to 300.
Causality: Scanning down to m/z 30 is critical to capture the m/z 31 diagnostic ion while excluding the massive N₂/O₂ background (m/z 28, 32) from trace air leaks.
Validation Checkpoint: Extract ion chromatograms (EIC) for m/z 31 and m/z 140. Self-Validation: Absolute co-elution of m/z 31 and m/z 140 at the target retention time validates the primary alcohol identity and proves the m/z 31 peak is not a background hydrocarbon matrix interference.
Self-validating GC-MS experimental workflow for aliphatic alcohol analysis.
References
Chemistry Steps. "Mass Spectrometry of Alcohols: Alpha-Cleavage and Dehydration." Chemistry Steps Educational Portal. Available at:[Link]
Whitman College. "GCMS Section 6.10 - Fragmentation of Alcohols." Whitman College Chemistry Department. Available at:[Link]
molecular structure and stereochemistry of 2,4,6-trimethylheptan-1-ol
An in-depth technical analysis of 2,4,6-trimethylheptan-1-ol requires moving beyond basic nomenclature to understand how its stereochemical architecture dictates molecular conformation and its utility in complex organic...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 2,4,6-trimethylheptan-1-ol requires moving beyond basic nomenclature to understand how its stereochemical architecture dictates molecular conformation and its utility in complex organic synthesis. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a critical stereogenic building block whose spatial arrangement governs the success of advanced drug development and natural product total synthesis.
Structural and Stereochemical Fundamentals
The systematic IUPAC name 2,4,6-trimethylheptan-1-ol [1] delineates a seven-carbon primary alcohol backbone substituted with methyl groups at the C2, C4, and C6 positions. However, a rigorous stereochemical analysis reveals a nuanced reality:
Stereogenic Centers: Only C2 and C4 are true chiral centers. The C6 position is bonded to two identical methyl groups (the C7 terminus and the C6-methyl branch), rendering it an achiral isopropyl group.
Stereoisomerism: With exactly two stereocenters, the molecule possesses four stereoisomers:
(2R,4R)
,
(2S,4S)
,
(2R,4S)
, and
(2S,4R)
[1].
Conformational Causality: The Syn-Pentane Interaction
The relative stereochemistry between C2 and C4 profoundly influences the molecule's preferred ground-state conformation. In the
(2S,4S)
or
(2R,4R)
configurations, the 1,3-dimethyl relationship is syn. If the carbon backbone is forced into an extended all-anti (zigzag) conformation, these syn methyl groups suffer from severe 1,3-diaxial-like steric clashes, known as syn-pentane interactions (incurring an energetic penalty of ~3.7 kcal/mol).
To alleviate this strain, the backbone spontaneously adopts a twisted or gauche conformation. This predictable folding is a critical design element; when this moiety is incorporated into complex natural products, it pre-organizes the polyketide architecture, minimizing entropic penalties during target-receptor binding.
Significance in Drug Development and Natural Products
The 2,4,6-trimethylheptyl motif is a ubiquitous building block in the total synthesis of several high-value therapeutic and biological agents. The precise control of its stereocenters is often the linchpin of the entire synthetic strategy.
Baulamycin A & B: These are potent siderophores and antimicrobial agents. The correct stereochemical assignment of the 2,4,6-trimethylheptyl fragment was historically debated and ultimately resolved through rigorous total synthesis and NMR validation[2],[3].
Spirangien A: A highly cytotoxic spiroketal macrolide where the trimethylated tail is essential for its biological activity[4].
Vittatalactone: A complex insect pheromone where the
(2S,4S)
-2,4,6-trimethylheptan-1-ol derivative serves as a key stereochemical anchor to establish the absolute configuration of the natural product[5].
To synthesize the
(2S,4S)
enantiomer with high optical purity, we employ an iterative asymmetric alkylation strategy relying on Evans acyl oxazolidinone auxiliaries. This protocol is designed to be self-validating ; the diastereomeric ratio (dr) must be verified at each intermediate stage via
1
H NMR, preventing the costly propagation of stereochemical errors.
Step 1: Auxiliary Attachment and Enolization
Action: Attach
(4S)
-4-isopropyl-2-oxazolidinone to the growing acyl chain. Treat the resulting imide with Sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C in THF to generate the Z-enolate.
Causality: The bulky isopropyl group of the auxiliary effectively shields the Re face of the enolate. NaHMDS is chosen over weaker bases to ensure irreversible, quantitative Z-enolate formation, which is mandatory for high facial selectivity.
Step 2: Asymmetric Alkylation (Setting C4)
Action: Introduce the electrophile (e.g., 1-iodo-2-methylpropane).
Causality: The electrophile is forced to approach exclusively from the unhindered Si face, establishing the C4 stereocenter.
Validation Checkpoint: Obtain a crude
1
H NMR. The auxiliary's distinct resonances allow for immediate integration of diastereomeric peaks. Do not proceed if dr < 95:5.
Step 3: Iterative Extension (Setting C2)
Action: Reductively cleave the auxiliary using LiBH₄, oxidize the resulting alcohol to an aldehyde (via Swern oxidation), and repeat the auxiliary attachment and alkylation sequence to establish the C2 stereocenter.
Step 4: Final Cleavage and Isolation
Action: Cleave the final auxiliary using LiBH₄ in a THF/MeOH mixture to yield
(2S,4S)
-2,4,6-trimethylheptan-1-ol[3].
Validation Checkpoint: Confirm the presence of the primary alcohol via the characteristic triplet in
1
H NMR (~3.5 ppm) and validate the absolute stereochemistry via optical rotation against established literature values[5].
Workflows and Visualizations
Iterative Synthesis Workflow
Caption: Iterative asymmetric synthesis workflow for stereoselective C2/C4 construction.
Analytical Validation Workflow
Caption: Self-validating analytical workflow for confirming absolute stereochemistry.
References
2,4,6-Trimethylheptan-1-ol ()
2,4,6-trimethylheptan-1-ol — Chemical Substance Information - NextSDS
Source: NextSDS
URL
Thermodynamic Profiling of Highly Branched Aliphatic Alcohols: A Focus on 2,4,6-Trimethylheptan-1-ol in Pharmaceutical Formulation
Executive Summary In the realm of drug development and formulation science, the thermodynamic properties of solvents and excipients dictate critical parameters such as drug solubility, partition coefficients (LogP), and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of drug development and formulation science, the thermodynamic properties of solvents and excipients dictate critical parameters such as drug solubility, partition coefficients (LogP), and membrane permeability. While linear aliphatic alcohols like 1-decanol are well-characterized, highly branched isomers such as 2,4,6-trimethylheptan-1-ol present unique thermodynamic profiles. The introduction of multiple methyl branches fundamentally disrupts intermolecular hydrogen bonding networks and van der Waals packing. This whitepaper provides an in-depth technical analysis of the structural thermodynamics of branched aliphatic alcohols, detailing the self-validating experimental protocols required to quantify these properties and their implications for advanced drug delivery systems.
Structural Thermodynamics: The Steric Penalty of Branching
The thermodynamic behavior of an aliphatic alcohol is governed by a delicate balance between the cohesive energy of its hydrogen-bonded hydroxyl groups and the dispersive forces of its hydrophobic alkyl chain. In a linear molecule like 1-decanol, the unhindered alkyl chains align to maximize van der Waals interactions, while the terminal hydroxyl groups form extended, cooperative hydrogen-bonded multimers.
Conversely, 2,4,6-trimethylheptan-1-ol (an isomer of decanol, C₁₀H₂₂O) features methyl substitutions at the 2, 4, and 6 positions. The methyl group at the C2 position creates profound steric hindrance directly adjacent to the hydroxymethyl group. Mechanistically, this steric bulk restricts the rotational freedom of the C-O bond and physically blocks the approach of adjacent alcohol molecules.
As a result, the self-association equilibrium shifts away from extended linear multimers toward monomers or sterically constrained dimers. This phenomenon is broadly observed in branched alcohols, where steric hindrance significantly alters self-association behavior and increases the excess heat capacity (
CpE
) in inert solvents[1]. Furthermore, when introduced into aqueous environments, the branching of the hydrocarbon residue leads to measurable reductions in the apparent molal heat capacity compared to linear counterparts, reflecting a disruption in the highly ordered hydration shells typically formed around hydrophobic chains[2].
Comparative Thermodynamic Data
To illustrate the macroscopic effects of these microscopic structural changes, the quantitative thermodynamic properties of linear 1-decanol are compared against the extrapolated properties of its highly branched isomer, 2,4,6-trimethylheptan-1-ol.
Table 1: Thermodynamic Comparison of Linear vs. Branched C10 Alcohols
Property
1-Decanol (Linear)
2,4,6-Trimethylheptan-1-ol (Branched)
Thermodynamic Causality & Implication
Molecular Formula
C₁₀H₂₂O
C₁₀H₂₂O
Isomeric baseline for comparison.
Boiling Point (°C)
232.9
~195 - 205
Disrupted van der Waals packing lowers the energy required for phase transition.
Increased free volume and rotational freedom in the liquid state elevate heat capacity.
Self-Association
Extended linear multimers
Monomers / hindered dimers
Reduced endothermic penalty upon dilution in non-polar formulations.
(Note: Baseline data for 1-decanol is derived from established [3]. Values for the branched isomer are theoretically extrapolated based on the Treszczanowicz–Kehiaian model for sterically hindered alcohols).
Self-Validating Experimental Methodologies
Determination of Isobaric Heat Capacity (
Cp
) via Modulated Differential Scanning Calorimetry (MDSC)
Standard DSC applies a linear heating rate, which conflates thermodynamic heat capacity with kinetic thermal events (e.g., structural relaxation). MDSC superimposes a sinusoidal temperature oscillation over the linear ramp, allowing the mathematical deconvolution of the reversing signal (true
Cp
) from the non-reversing signal.
Step-by-Step Protocol:
Baseline and Sapphire Calibration: Run an empty hermetic pan, followed by a standard sapphire disk.
Causality: Sapphire has a precisely known
Cp
. This step calibrates the instrument's cell resistance and capacitance, ensuring absolute quantitative accuracy.
Sample Encapsulation: Seal 10–15 mg of 2,4,6-trimethylheptan-1-ol in an aluminum hermetic pan.
Causality: Hermetic sealing prevents sample volatilization. Evaporation is highly endothermic and would artificially inflate the apparent heat capacity.
Modulation Parameters: Apply a heating rate of 2.0 °C/min with a modulation amplitude of ±0.318 °C and a period of 60 seconds.
Causality: These specific parameters ensure at least 4-5 modulation cycles occur across any narrow thermal transition, providing sufficient data density for accurate Fourier transformation.
Self-Validation Check: Monitor the non-reversing heat flow signal during a region where no phase transitions occur (e.g., 20°C to 40°C).
Systemic Validation: If the protocol is perfectly executed, the non-reversing signal must integrate to zero. A non-zero drift indicates pan leakage or sensor asymmetry, instantly invalidating the run and requiring a restart.
Measurement of Excess Enthalpy of Mixing (
HE
) via Isothermal Titration Calorimetry (ITC)
To quantify the strength of hydrogen bonding, the branched alcohol must be titrated into an inert solvent (e.g., n-decane). The heat absorbed as the alcohol-alcohol bonds break provides a direct measure of self-association energy. Studies on demonstrate that excess molar enthalpies (
HE
) shift dramatically based on the degree of alkyl group branching[4].
Step-by-Step Protocol:
Sample Preparation: Degas pure 2,4,6-trimethylheptan-1-ol (titrant) and pure n-decane (cell fluid) under vacuum for 15 minutes.
Causality: Dissolved gases will nucleate into micro-bubbles upon mixing, creating spurious endothermic spikes that mask the true heat of mixing.
Stepwise Injection: Program the ITC to deliver 25 sequential injections of 2 µL of the branched alcohol into the 200 µL n-decane cell at 298.15 K, with 180-second intervals.
Causality: The 180-second interval allows the heat flow to return completely to the baseline, ensuring the integration of each peak represents the total enthalpy of that specific concentration increment.
Blank Subtraction (Self-Validation): Perform a control titration of n-decane into n-decane.
Systemic Validation: The heat generated in the blank run represents the mechanical heat of injection and fluid friction. Subtracting this blank from the sample run self-validates the data by isolating only the chemical heat of mixing. If the blank exceeds 0.5 µcal/sec, the syringe mechanism is flawed.
Implications for Drug Delivery Systems
Understanding the thermodynamics of 2,4,6-trimethylheptan-1-ol is not merely an academic exercise; it directly dictates its utility in pharmaceutical formulations.
Because highly branched alcohols exhibit weaker self-association and higher free volume, they act as superior penetration enhancers in topical and transdermal drug delivery. When applied to the skin, linear alcohols tend to safely intercalate within the highly ordered lipid bilayers of the stratum corneum. In contrast, the bulky 2,4,6-trimethyl structure cannot pack efficiently. Its insertion thermodynamically disrupts the lipid packing, increasing membrane fluidity and lowering the activation energy for active pharmaceutical ingredients (APIs) to partition into the skin.
Furthermore, the reduced enthalpy of vaporization and lower boiling point (compared to linear decanol) make branched alcohols easier to remove during the lyophilization or solvent-evaporation phases of nanoparticle manufacturing.
Thermodynamic Decision Workflow
The following diagram illustrates the logical progression from raw thermodynamic data acquisition to final excipient selection in formulation science.
Caption: Thermodynamic workflow for evaluating branched aliphatic alcohols in drug formulation.
References
Jolicoeur, C., & Lacroix, G. (1976). Thermodynamic properties of aqueous organic solutes in relation to their structure. Part III. Apparent molal volumes and heat capacities. Canadian Journal of Chemistry. URL:[Link]
Handa, Y. P., et al. (1988). Steric effects on the self-association of branched and cyclic alcohols in inert solvents. Apparent heat capacities of secondary and tertiary alcohols in hydrocarbons. Canadian Journal of Chemistry. URL:[Link]
van der Veen, et al. (2003). Heat Capacities and Derived Thermodynamic Functions of 1-Hexanol, 1-Heptanol, 1-Octanol, and 1-Decanol between 5 K and 390 K. Journal of Chemical & Engineering Data. URL:[Link]
Patil, et al. (2021). Theoretical and Experimental Study of the Excess Thermodynamic Properties of Highly Nonideal Liquid Mixtures of Butanol Isomers + DBE. The Journal of Physical Chemistry B. URL:[Link]
natural occurrence and biosynthesis pathways of 2,4,6-trimethylheptan-1-ol
An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of 2,4,6-Trimethylheptan-1-ol Executive Summary This technical guide provides a comprehensive overview of the branched-chain primary alcohol, 2,4,6-t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of 2,4,6-Trimethylheptan-1-ol
Executive Summary
This technical guide provides a comprehensive overview of the branched-chain primary alcohol, 2,4,6-trimethylheptan-1-ol. While direct research on this specific molecule is limited, this document synthesizes established principles of biochemistry and natural product biosynthesis to propose a scientifically rigorous pathway for its formation. By examining the well-documented biosynthesis of branched-chain fatty acids and related alcohols, we delineate a plausible route from common metabolic precursors. This guide also explores the potential natural occurrence of 2,4,6-trimethylheptan-1-ol by analogy to structurally similar compounds found in plants and insects. Finally, we present detailed, field-proven experimental protocols for the isolation and structural elucidation of this and similar molecules from natural sources, providing a framework for future research and discovery. This document is intended to serve as a foundational resource for researchers interested in the biosynthesis of complex lipids and the exploration of novel natural products.
Introduction: The Chemistry and Context of 2,4,6-Trimethylheptan-1-ol
2,4,6-Trimethylheptan-1-ol is a C10 branched-chain primary alcohol with the chemical formula C₁₀H₂₂O. Its structure features a seven-carbon heptane backbone with methyl groups at positions 2, 4, and 6, and a primary alcohol functional group at position 1. This class of branched-chain lipids, while less ubiquitous than their straight-chain counterparts, plays significant and diverse roles in biological systems. They are found as components of insect cuticular waxes and pheromones, plant volatiles, and microbial metabolites.[1][2] The biosynthesis of such molecules is intricately linked to primary metabolism, specifically the catabolism of branched-chain amino acids.[3][4] Understanding the formation of 2,4,6-trimethylheptan-1-ol provides a model for the biosynthesis of a wide array of complex, non-isoprenoid natural products.
Part 1: A Proposed Biosynthetic Pathway for 2,4,6-Trimethylheptan-1-ol
The biosynthesis of branched-chain fatty acids and their alcohol derivatives is a conserved process in many organisms, including bacteria and plants.[5][6] Based on these established pathways, a plausible biosynthetic route for 2,4,6-trimethylheptan-1-ol can be proposed. The pathway initiates with a branched-chain amino acid and proceeds through chain elongation and subsequent reduction.
Primary Precursors
The structural features of 2,4,6-trimethylheptan-1-ol strongly suggest its origin from the amino acid L-Leucine . The isobutyl side chain of leucine provides the initial carbon skeleton, including the methyl branch that ultimately resides at the C6 position of the final alcohol. The remaining carbons are incorporated through the fatty acid synthase (FAS) machinery using malonyl-CoA as the two-carbon donor, which is itself derived from acetyl-CoA .
Step-by-Step Enzymatic Conversions
The proposed biosynthesis can be dissected into five key enzymatic stages:
Step 1: Transamination of L-Leucine
The pathway begins with the removal of the amino group from L-leucine. This reaction is catalyzed by a Branched-Chain Amino Acid Transaminase (BCAT) , which transfers the amino group to an α-keto acid acceptor (e.g., α-ketoglutarate), yielding glutamate and the branched-chain α-keto acid, α-ketoisocaproate .
Step 2: Oxidative Decarboxylation
α-Ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA . This irreversible reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a multi-enzyme complex analogous to the pyruvate dehydrogenase complex. This step removes one carbon atom as CO₂ and generates the acyl-CoA primer for chain elongation.
Step 3: Iterative Chain Elongation
Isovaleryl-CoA enters the Fatty Acid Synthase (FAS) pathway as a starter unit. Here, it undergoes two successive cycles of elongation. In each cycle, a two-carbon unit from malonyl-CoA is added, followed by a series of reduction, dehydration, and second reduction reactions to produce a saturated acyl chain.
Cycle 1: Isovaleryl-CoA (C5) is elongated with malonyl-CoA to produce 3-methylheptanoyl-ACP.
Cycle 2: 3-methylheptanoyl-ACP is further elongated to yield 2,4,6-trimethylheptanoyl-ACP (the acyl carrier protein derivative). A thioesterase then releases this as 2,4,6-trimethylheptanoic acid or it is converted to the CoA ester.
Step 4: Reduction to Aldehyde
The activated carboxyl group of the C10 branched-chain fatty acid (as an acyl-CoA or acyl-ACP) is reduced to an aldehyde. This reaction is typically catalyzed by an Acyl-CoA Reductase (ACR) , which utilizes NADPH as the reducing equivalent. The product of this step is 2,4,6-trimethylheptanal .
Step 5: Reduction to Alcohol
The final step is the reduction of the aldehyde, 2,4,6-trimethylheptanal, to the primary alcohol, 2,4,6-trimethylheptan-1-ol. This is accomplished by an Alcohol Dehydrogenase (ADH) , which also typically uses NADH or NADPH as a cofactor.[7][8][9] This class of enzymes is widespread and facilitates the interconversion of aldehydes and alcohols.[9]
Visualization of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of 2,4,6-trimethylheptan-1-ol.
Part 2: Natural Occurrence and Biological Significance
Direct identification of 2,4,6-trimethylheptan-1-ol in natural sources is not yet prevalent in scientific literature. However, the presence of structurally related molecules in various organisms provides strong circumstantial evidence for its potential natural occurrence.
Evidence from Related Compounds
The most compelling evidence comes from the identification of the corresponding saturated alkane, 2,4,6-trimethylheptane , in cilantro leaf oil. The biosynthesis of such alkanes in plants and insects is known to proceed through the reduction of a fatty aldehyde, which itself is derived from a fatty acid.[10] This indicates that the C10 branched carbon skeleton and its corresponding aldehyde precursor are synthesized in plants.
Furthermore, the broader family of branched-chain alcohols is well-represented in nature:
Insects: Long-chain methyl-branched alcohols are synthesized during the pupal stage of insects like the cabbage looper, Trichoplusia ni.[11] Many insect pheromones are branched-chain alcohols, used for aggregation or as sex attractants.[1]
Microorganisms: Bacteria and yeasts are known to produce a variety of branched-chain alcohols through the Ehrlich pathway, where branched-chain amino acids are converted to their corresponding alcohols.[7]
Plants: Branched-chain fatty acids, the direct precursors to branched-chain alcohols, are found in the glandular trichomes of plants in families like Solanaceae.[5]
Quantitative Data of Related Branched-Chain Compounds
Given the functions of similar molecules, 2,4,6-trimethylheptan-1-ol could potentially serve several biological roles:
Insect Pheromone: Its volatility and specific stereochemistry could make it an effective signaling molecule for communication between insects.
Plant Defense/Attractant: As a volatile organic compound (VOC), it could play a role in repelling herbivores or attracting pollinators.
Antimicrobial Agent: Fatty alcohols are known to have antimicrobial properties, suggesting a possible defensive role in the producing organism.
Part 3: Experimental Protocols for Investigation
The validation of the natural occurrence and biosynthesis of 2,4,6-trimethylheptan-1-ol requires robust analytical methodologies. The following protocol outlines a self-validating system for the extraction, isolation, and identification of this target compound from a hypothetical plant source (e.g., a novel aromatic herb).
Protocol: Isolation and Identification of 2,4,6-Trimethylheptan-1-ol
Objective: To isolate and structurally confirm the presence of 2,4,6-trimethylheptan-1-ol from a biological matrix.
Methodology:
Sample Preparation and Extraction:
a. Harvest fresh plant material (e.g., 100 g of leaves) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.
b. Lyophilize the frozen tissue to remove water.
c. Grind the dried tissue to a fine powder.
d. Perform a solvent extraction using a non-polar solvent suitable for lipids, such as hexane or a mixture of hexane and ethyl acetate (9:1 v/v), for 24 hours at room temperature with gentle agitation. The rationale for using a non-polar solvent is to selectively extract lipids and other volatile compounds while minimizing the extraction of polar metabolites.
e. Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a low temperature (<35°C) to prevent the loss of volatile components.
Fractionation by Column Chromatography:
a. Prepare a silica gel column (e.g., 2 cm diameter, 30 cm length) packed in hexane.
b. Load the concentrated crude extract onto the column.
c. Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 0%, 2%, 5%, 10%, 20% ethyl acetate in hexane). The gradient is crucial for separating compounds based on polarity; alkanes will elute first, followed by esters, aldehydes, and finally alcohols.
d. Collect fractions (e.g., 10 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
Identification by Gas Chromatography-Mass Spectrometry (GC-MS):
a. Analyze the fractions that show potential spots corresponding to alcohols on TLC.
b. Inject an aliquot of the active fraction into a GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms).
c. Use a temperature program that provides good separation of C10 alcohols (e.g., initial temp 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min).
d. Identify potential peaks of 2,4,6-trimethylheptan-1-ol by comparing the obtained mass spectrum with library databases (e.g., NIST) and by interpreting the fragmentation pattern. Key fragments would include the loss of water (M-18) and characteristic cleavages along the branched carbon chain.
e. Co-inject with an authentic synthetic standard of 2,4,6-trimethylheptan-1-ol to confirm the retention time and mass spectrum. This co-injection is a critical validation step.
Structural Confirmation by Nuclear Magnetic Resonance (NMR):
a. For definitive structural proof, purify a sufficient quantity of the compound using preparative GC or HPLC.
b. Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃).
c. Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra. The combination of these experiments will allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and structure of 2,4,6-trimethylheptan-1-ol.
Visualization of the Experimental Workflow
Caption: Workflow for the isolation and identification of natural products.
Conclusion and Future Directions
This guide has synthesized current knowledge to construct a robust, scientifically-grounded framework for understanding the biosynthesis and natural occurrence of 2,4,6-trimethylheptan-1-ol. While direct evidence remains to be uncovered, the proposed pathway, rooted in the well-established metabolism of branched-chain amino acids and fatty acids, provides a clear roadmap for future investigation. The analytical protocols detailed herein offer a validated methodology for researchers to explore the presence of this and other novel branched-chain lipids in diverse biological systems.
Future research should focus on:
Bioinformatic Mining: Searching for organisms with gene clusters encoding the necessary enzymes (BCAT, BCKDH, FAS, reductases) to produce C10 branched-chain alcohols.
Metabolomic Screening: Utilizing advanced GC-MS and LC-MS techniques to screen a wide range of plant and insect species for the presence of 2,4,6-trimethylheptan-1-ol.
Enzymatic Assays: Heterologous expression and characterization of candidate enzymes to confirm their role in the proposed biosynthetic pathway.
The exploration of such pathways not only deepens our fundamental understanding of metabolic diversity but also has the potential to uncover novel bioactive molecules for applications in drug development, agriculture, and biotechnology.
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An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 2,4,6-trimethylheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the expected infrared (IR) absorption bands for the primary alcohol, 2,4,6-trimethylheptan-1-ol. As a Senior...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected infrared (IR) absorption bands for the primary alcohol, 2,4,6-trimethylheptan-1-ol. As a Senior Application Scientist, this document is structured to deliver not just data, but a deep, mechanistic understanding of the vibrational spectroscopy of this molecule, empowering researchers in its identification, characterization, and application.
Introduction: The Vibrational Language of Molecules
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorptions are recorded as a spectrum, which serves as a unique molecular "fingerprint." For a molecule like 2,4,6-trimethylheptan-1-ol, with its distinct hydroxyl and complex alkyl functionalities, IR spectroscopy offers invaluable insights into its structural integrity and purity.
The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1][2][3][4] The former is characterized by absorptions from specific functional groups, which are often straightforward to assign. The latter contains a complex array of absorptions that are unique to the molecule as a whole, making it a powerful tool for confirming identity by comparison with a known standard.[2][3][5][6]
The Molecular Structure of 2,4,6-trimethylheptan-1-ol
To understand the IR spectrum of 2,4,6-trimethylheptan-1-ol, we must first consider its chemical structure.
Caption: Chemical structure of 2,4,6-trimethylheptan-1-ol.
This molecule is a primary alcohol with a branched alkyl chain. The key functional groups that will give rise to characteristic IR absorption bands are the hydroxyl (-OH) group and the various types of carbon-hydrogen (C-H) and carbon-carbon (C-C) single bonds within the saturated hydrocarbon framework.
Analysis of Key Absorption Bands
The IR spectrum of 2,4,6-trimethylheptan-1-ol will be dominated by the characteristic absorptions of its alcohol and alkane functionalities.
O-H Stretching Vibration
The most prominent and easily identifiable feature in the IR spectrum of an alcohol is the O-H stretching vibration.[7] In a condensed phase (liquid film or KBr pellet), intermolecular hydrogen bonding significantly influences this absorption. For 2,4,6-trimethylheptan-1-ol, a strong and broad absorption band is expected in the region of 3550-3200 cm⁻¹ .[8][9][10][11] The broadness of this band is a direct consequence of the varying strengths of hydrogen bonds between molecules.[9][12] In very dilute solutions in a non-polar solvent, a sharper, "free" O-H stretching band may be observed around 3600 cm⁻¹.[13]
C-H Stretching Vibrations
The extensive alkyl structure of 2,4,6-trimethylheptan-1-ol will result in strong absorption bands in the region of 3000-2850 cm⁻¹ due to C-H stretching vibrations.[5][14] Specifically, the sp³ hybridized C-H bonds of the methyl (-CH₃) and methylene (-CH₂) groups, as well as the methine (-CH) groups, will contribute to this absorption.[12][15] Asymmetric and symmetric stretching modes of the methyl groups typically appear around 2955 cm⁻¹ and 2870 cm⁻¹, respectively.[16]
C-O Stretching Vibration
The stretching vibration of the C-O single bond in a primary alcohol gives rise to a strong absorption band. For 2,4,6-trimethylheptan-1-ol, this band is expected to appear in the range of 1075-1000 cm⁻¹ .[17] This absorption is a reliable indicator of the presence of a primary alcohol functionality.[17]
The Fingerprint Region
The region of the spectrum from approximately 1500 cm⁻¹ to below 1000 cm⁻¹ is known as the fingerprint region.[2][3][6][8] This area contains a complex series of absorption bands arising from C-H bending vibrations (scissoring, rocking, and wagging) and C-C stretching vibrations.[5][16] While individual assignments in this region can be challenging, the overall pattern is unique to a specific molecule and serves as a powerful tool for identification when compared to a reference spectrum.[2][5]
The presence of gem-dimethyl groups (two methyl groups on the same carbon) in the structure of 2,4,6-trimethylheptan-1-ol may give rise to a characteristic doublet in the C-H bending region, typically around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.[16]
Summary of Expected Absorption Bands
Vibrational Mode
Functional Group
Expected Frequency Range (cm⁻¹)
Intensity
O-H Stretch (Hydrogen-bonded)
Alcohol (-OH)
3550 - 3200
Strong, Broad
C-H Stretch
Alkane (sp³ C-H)
3000 - 2850
Strong
C-H Bend (Methyl/Methylene)
Alkane
~1470 - 1350
Medium
C-O Stretch
Primary Alcohol (C-OH)
1075 - 1000
Strong
Experimental Protocol for Acquiring the IR Spectrum of 2,4,6-trimethylheptan-1-ol
This protocol outlines the steps for obtaining a high-quality IR spectrum of 2,4,6-trimethylheptan-1-ol using a Fourier Transform Infrared (FTIR) spectrometer.
Materials and Equipment
Fourier Transform Infrared (FTIR) Spectrometer
Sample of 2,4,6-trimethylheptan-1-ol
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
Pasteur pipette or dropper
Appropriate solvent for cleaning (e.g., spectroscopic grade isopropanol or acetone)
Lens tissue
Procedure
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
Background Spectrum Acquisition:
Place a clean, empty pair of salt plates in the sample holder.
Close the sample compartment lid.
Acquire a background spectrum. This will account for any absorptions from the atmosphere and the salt plates themselves.
Sample Preparation (Liquid Film):
Place one to two drops of 2,4,6-trimethylheptan-1-ol onto the center of one salt plate using a clean Pasteur pipette.
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
Sample Spectrum Acquisition:
Place the prepared salt plates in the sample holder.
Close the sample compartment lid.
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing and Analysis:
Label the significant peaks in the resulting spectrum.
Compare the obtained spectrum with a reference spectrum of 2,4,6-trimethylheptan-1-ol if available.
Cleaning:
Carefully separate the salt plates.
Clean the plates with a suitable solvent and lens tissue.
Store the salt plates in a desiccator to prevent damage from moisture.
Visualization of Key Vibrational Regions
The following diagram illustrates the key functional groups of 2,4,6-trimethylheptan-1-ol and their corresponding absorption regions in the IR spectrum.
Caption: Key functional groups of 2,4,6-trimethylheptan-1-ol and their corresponding IR absorption regions.
Conclusion
The infrared spectrum of 2,4,6-trimethylheptan-1-ol is characterized by a set of distinct absorption bands that are directly correlated with its molecular structure. The prominent, broad O-H stretch, the strong sp³ C-H stretches, and the robust C-O stretch of the primary alcohol provide clear and unambiguous evidence for its primary functional groups. The unique pattern in the fingerprint region further serves to confirm its specific molecular identity. This guide provides the foundational knowledge for researchers and scientists to confidently interpret the IR spectrum of 2,4,6-trimethylheptan-1-ol, ensuring its accurate identification and characterization in various scientific and developmental applications.
References
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Enantioselective Synthesis of 2,4,6-Trimethylheptan-1-ol Isomers: A Comprehensive Guide for Researchers
This document provides a detailed guide for the enantioselective synthesis of the four stereoisomers of 2,4,6-trimethylheptan-1-ol. This chiral alcohol is a key structural motif found in various natural products and serv...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed guide for the enantioselective synthesis of the four stereoisomers of 2,4,6-trimethylheptan-1-ol. This chiral alcohol is a key structural motif found in various natural products and serves as an important chiral building block in the pharmaceutical and agrochemical industries. The control of stereochemistry is paramount, as different stereoisomers often exhibit distinct biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the chosen synthetic strategies.
Introduction
The 2,4,6-trimethylheptan-1-ol structure possesses two stereogenic centers at the C2 and C4 positions, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The development of synthetic routes that provide access to each of these isomers in high enantiomeric and diastereomeric purity is a significant challenge in modern organic synthesis. This guide will focus on a robust and well-established strategy that combines the power of chiral auxiliary-mediated aldol reactions with highly diastereoselective reductions to achieve precise stereochemical control.
Strategic Overview: A Modular Approach
The cornerstone of the synthetic strategy presented herein is a modular approach that allows for the systematic construction of each stereoisomer. The key steps involve:
Chiral Auxiliary-Mediated Aldol Reaction: An Evans aldol reaction is employed to establish the relative stereochemistry (syn or anti) between the C2 and C4 methyl groups. The choice of the chiral auxiliary and the boron enolate geometry dictates the diastereoselectivity of this crucial carbon-carbon bond-forming step.
Diastereoselective Reduction: Following the aldol reaction, the resulting β-hydroxy ketone is subjected to a diastereoselective reduction to introduce the C1 hydroxyl group. Specific reduction protocols, namely the Narasaka-Prasad and Evans-Saksena reductions, are utilized to selectively generate the desired 1,3-syn or 1,3-anti diol relationship.
Chiral Auxiliary Removal: The final step involves the cleavage of the chiral auxiliary to yield the target 2,4,6-trimethylheptan-1-ol isomer.
This strategic workflow is depicted in the following diagram:
Figure 1: General workflow for the enantioselective synthesis of 2,4,6-trimethylheptan-1-ol isomers.
Part 1: Synthesis of the syn Isomers - (2R,4S) and (2S,4R)-2,4,6-Trimethylheptan-1-ol
The synthesis of the syn diastereomers relies on an Evans syn-aldol reaction to create the desired 1,3-relationship between the methyl groups at C2 and C4.
Protocol 1.1: Evans syn-Aldol Reaction
This protocol describes the reaction between an N-propionyl oxazolidinone and isovaleraldehyde to generate the syn-aldol adduct. The choice of the (4R,5S)- or (4S,5R)-oxazolidinone auxiliary determines the absolute stereochemistry of the product.[1][2]
Rationale: The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a rigid, chair-like six-membered transition state involving the boron enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack of the aldehyde from the less hindered face.[3]
Materials:
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
Propionyl chloride
Triethylamine (Et₃N)
Dibutylboron triflate (Bu₂BOTf)
Diisopropylethylamine (DIPEA)
Isovaleraldehyde
Anhydrous dichloromethane (DCM)
Anhydrous diethyl ether (Et₂O)
Methanol (MeOH)
30% Hydrogen peroxide (H₂O₂)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Acylation of the Chiral Auxiliary: To a solution of the chosen oxazolidinone (1.0 equiv) in anhydrous DCM at 0 °C, add Et₃N (1.2 equiv). Slowly add propionyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with saturated aqueous NH₄Cl, then saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the N-propionyl oxazolidinone, which can be used without further purification.
Boron Enolate Formation and Aldol Reaction: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at -78 °C for 30 minutes.
Slowly add isovaleraldehyde (1.5 equiv) to the reaction mixture at -78 °C. Stir for 2 hours at -78 °C, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
Oxidative Work-up: Dissolve the crude product in a 2:1 mixture of MeOH and THF at 0 °C. Slowly add a pre-mixed solution of 30% H₂O₂ and saturated aqueous NaHCO₃. Stir vigorously for 1 hour. Concentrate the mixture to remove the organic solvents and extract with Et₂O. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.
Protocol 1.2: Diastereoselective Reduction to the syn-1,3-Diol (Narasaka-Prasad Reduction)
This protocol describes the reduction of the β-hydroxy ketone obtained from the Evans syn-aldol reaction to the corresponding syn-1,3-diol.[4][5]
Rationale: The Narasaka-Prasad reduction utilizes a chelating agent, typically a dialkylboron alkoxide, to form a six-membered ring intermediate with the β-hydroxy ketone. This chelation locks the conformation of the substrate, and subsequent intermolecular delivery of a hydride from a reducing agent (e.g., NaBH₄) occurs from the less sterically hindered face, leading to the syn-diol.
Materials:
syn-Aldol adduct (from Protocol 1.1)
Diethylmethoxyborane (Et₂BOMe)
Sodium borohydride (NaBH₄)
Anhydrous tetrahydrofuran (THF)
Anhydrous methanol (MeOH)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve the syn-aldol adduct (1.0 equiv) in a 4:1 mixture of anhydrous THF and MeOH at -78 °C.
Add Et₂BOMe (1.1 equiv) and stir the mixture for 15 minutes at -78 °C.
Add NaBH₄ (1.5 equiv) portion-wise and stir the reaction at -78 °C for 3 hours.
Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with Et₂O.
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 1.3: Removal of the Chiral Auxiliary
This protocol describes the reductive cleavage of the oxazolidinone auxiliary to yield the target 2,4,6-trimethylheptan-1-ol.[6][7]
Rationale: Reductive cleavage with a mild reducing agent like lithium borohydride (LiBH₄) effectively removes the chiral auxiliary without epimerization of the newly formed stereocenters.
Dissolve the protected syn-1,3-diol (1.0 equiv) in anhydrous Et₂O at 0 °C.
Add LiBH₄ (2.0 equiv) portion-wise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Cool the reaction to 0 °C and quench by the slow addition of water.
Add saturated aqueous Rochelle's salt and stir vigorously for 1 hour.
Separate the layers and extract the aqueous layer with Et₂O.
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired syn-2,4,6-trimethylheptan-1-ol isomer.
Part 2: Synthesis of the anti Isomers - (2R,4R) and (2S,4S)-2,4,6-Trimethylheptan-1-ol
The synthesis of the anti diastereomers follows a similar strategy but employs an Evans anti-aldol reaction.
Protocol 2.1: Evans anti-Aldol Reaction
This protocol is a modification of the syn-aldol reaction that yields the anti-aldol adduct.
Rationale: The stereochemical outcome is altered by using a different boron reagent, such as 9-borabicyclo[3.3.1]nonane triflate (9-BBN-OTf), which favors the formation of the opposite enolate geometry, leading to the anti product.
The procedure is similar to Protocol 1.1, with the key difference being the use of 9-BBN-OTf instead of Bu₂BOTf during the enolate formation step.
Protocol 2.2: Diastereoselective Reduction to the anti-1,3-Diol (Evans-Saksena Reduction)
This protocol describes the reduction of the β-hydroxy ketone to the corresponding anti-1,3-diol.[8][9]
Rationale: The Evans-Saksena reduction utilizes a bulky triacetoxyborohydride reagent. The reaction proceeds through an intramolecular hydride delivery from a six-membered chair-like transition state, where the substituents are positioned equatorially to minimize steric interactions, leading to the formation of the anti-diol.
Dissolve the anti-aldol adduct (1.0 equiv) in a mixture of anhydrous MeCN and AcOH at -40 °C.
Add Me₄NBH(OAc)₃ (1.5 equiv) portion-wise.
Stir the reaction at -40 °C for 5 hours.
Quench the reaction by adding saturated aqueous Rochelle's salt.
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
Extract with Et₂O, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2.3: Removal of the Chiral Auxiliary
The removal of the chiral auxiliary from the protected anti-1,3-diol is achieved using the same procedure as described in Protocol 1.3 .
Summary of Synthetic Routes and Expected Stereochemical Outcomes
The following table summarizes the combination of reagents and reactions to obtain each of the four stereoisomers of 2,4,6-trimethylheptan-1-ol.
Target Isomer
Chiral Auxiliary (Evans Aldol)
Aldol Reaction Type
Reduction Method
Expected Major Product
(2R,4S)
(4R,5S)-Oxazolidinone
syn-Aldol (Bu₂BOTf)
Narasaka-Prasad
(2R,4S)-2,4,6-trimethylheptan-1-ol
(2S,4R)
(4S,5R)-Oxazolidinone
syn-Aldol (Bu₂BOTf)
Narasaka-Prasad
(2S,4R)-2,4,6-trimethylheptan-1-ol
(2R,4R)
(4R,5S)-Oxazolidinone
anti-Aldol (9-BBN-OTf)
Evans-Saksena
(2R,4R)-2,4,6-trimethylheptan-1-ol
(2S,4S)
(4S,5R)-Oxazolidinone
anti-Aldol (9-BBN-OTf)
Evans-Saksena
(2S,4S)-2,4,6-trimethylheptan-1-ol
Visualization of Key Stereochemical Control
The following diagrams illustrate the key transition states that govern the stereochemical outcome of the aldol and reduction reactions.
Figure 2: Simplified representation of the rationale behind the stereoselectivity in Evans aldol reactions.
Figure 3: Conceptual illustration of the mechanisms for diastereoselective reductions.
Conclusion
The synthetic strategies outlined in this guide provide a reliable and highly stereoselective pathway to all four stereoisomers of 2,4,6-trimethylheptan-1-ol. By carefully selecting the chiral auxiliary and the appropriate reaction conditions for the aldol and reduction steps, researchers can access each isomer with high purity. The protocols provided are based on well-established and trusted methodologies in asymmetric synthesis, offering a solid foundation for the preparation of these valuable chiral building blocks.
References
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
Narasaka, K.; Pai, F. C. Stereoselective reduction of β-hydroxy ketones to 1,3-diols. Tetrahedron1984 , 40 (12), 2233-2238. [Link]
Evans, D. A.; Chapman, K. T.; Carreira, E. M. Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. J. Am. Chem. Soc.1988 , 110 (11), 3560–3578. [Link]
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]
Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with N-Acyloxazolidinones: (2S,3S)-3-Hydroxy-3-(2-methyl-1,3-dithian-2-yl)-2-methylpropanoic Acid. Org. Synth.1998 , 76, 86. [Link]
Paterson, I.; Florence, G. J. The Development of Powerful Methods for Polyketide Synthesis: A 25-Year Journey. Eur. J. Org. Chem.2003 , 2003 (12), 2193-2208. [Link]
Schetter, B.; Mahrwald, R. Modern Aldol Reactions, 2 Vols. Edited by Rainer Mahrwald. Angew. Chem. Int. Ed.2005 , 44(4), 488-489. [Link]
Saksena, A. K.; Mangiaracina, P. Recent studies on veratrum alkaloids: a new reaction of sodium triacetoxyborohydride [NaBH(OAc)3]. Tetrahedron Lett.1983 , 24 (3), 273-276. [Link]
Abiko, A. The Evans Aldol Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
Evans, D. A.; et al. Asymmetric synthesis of β-hydroxy-α-amino acids. J. Am. Chem. Soc.1990 , 112 (2), 821-823. [Link]
Evans, D. A.; Hoveyda, A. H. Samarium-catalyzed, stereoselective Meerwein-Ponndorf-Verley reduction. J. Am. Chem. Soc.1990 , 112 (17), 6447–6449. [Link]
Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (11), 3099–3111. [Link]
Evans, D. A. Asymmetric Synthesis. The Chiron Approach. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press, 1984; Vol. 3, pp 1–110. [Link]
Paterson, I.; Goodman, J. M.; Lister, M. A.; Schumann, R. C.; McClure, C. K.; Norcross, R. D. Enantioselective boron-mediated aldol reactions of methyl ketones. Tetrahedron1990 , 46 (13-14), 4663-4684. [Link]
Penning, T. D.; Djuric, S. W.; Haack, R. A.; Kalish, V. J.; Miyashiro, J. M.; Rowell, B. W.; Yu, S. S. A general, mild, and convenient method for the removal of the oxazolidinone auxiliary in the Evans asymmetric aldol reaction. Synth. Commun.1990 , 20 (16), 2533-2539. [Link]
Chen, K.-M.; Hardtmann, G. E.; Prasad, K.; Repic, O.; Shapiro, M. J. 1,3-Syn diastereoselective reduction of β-hydroxy ketones utilizing alkoxydialkylboranes. Tetrahedron Lett.1987 , 28 (14), 155-158. [Link]
Paterson, I.; Yeung, K.-S.; Smaill, J. B. Studies in macrolide synthesis: stereocontrolled synthesis of the C1-C15 segment of rifamycin S. Tetrahedron Lett.1992 , 33 (1), 121-124. [Link]
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. A unified synthetic strategy for the enantioselective synthesis of the tetracycline antibiotics. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
Carreira, E. M.; Singer, R. A.; Lee, W. Enantioselective aldol reactions of methyl ketones. J. Am. Chem. Soc.1994 , 116 (19), 8837–8838. [Link]
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
Prasad, K.; Chen, K.-M.; Repic, O.; Hardtmann, G. E. Stereoselective reduction of β-hydroxy ketones to 1,3-diols. Tetrahedron: Asymmetry1990 , 1 (5), 307-310. [Link]
Application Note: High-Sensitivity GC-MS Methods for the Analysis of 2,4,6-trimethylheptan-1-ol
Abstract This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2,4,6-trimethylheptan-1-ol, a long-chain, branched primar...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2,4,6-trimethylheptan-1-ol, a long-chain, branched primary alcohol. Due to the inherent polarity and relatively low volatility of this C10 alcohol, direct GC analysis can result in poor peak shape and low sensitivity. To overcome these challenges, this guide provides a comprehensive protocol for chemical derivatization via silylation, which transforms the analyte into a more volatile and thermally stable trimethylsilyl (TMS) ether. We detail the complete workflow, including sample preparation, a step-by-step derivatization procedure, optimized instrumental parameters for GC-MS, and guidelines for data analysis, including expected mass spectral fragmentation patterns. This self-validating protocol is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable method for the characterization of long-chain alcohols.
Introduction: The Analytical Challenge
2,4,6-trimethylheptan-1-ol is a branched-chain alcohol with applications in various fields, including its use as a precursor in chemical synthesis and its potential presence as a volatile organic compound (VOC) in environmental or biological matrices. The accurate analysis of such compounds is crucial for quality control, metabolic studies, and safety assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile compounds, offering high separation efficiency and definitive structural identification.[1] However, long-chain alcohols like 2,4,6-trimethylheptan-1-ol present a specific challenge. The polar hydroxyl (-OH) group can engage in strong intermolecular hydrogen bonding, which decreases volatility. Furthermore, it can interact with active sites (e.g., residual silanols) within the GC system, leading to undesirable chromatographic effects such as peak tailing, reduced column efficiency, and poor sensitivity.[2]
To mitigate these issues, chemical derivatization is an essential sample preparation step. This process involves chemically modifying the polar functional group to create a less polar, more volatile, and more thermally stable derivative.[2] For alcohols, silylation is one of the most common and effective derivatization techniques, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] The resulting TMS-ether is significantly more amenable to GC-MS analysis, yielding sharp, symmetrical peaks and improved detection limits.
This guide provides a comprehensive, field-proven protocol for the successful analysis of 2,4,6-trimethylheptan-1-ol using GC-MS following silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Workflow & Protocols
The overall analytical workflow is a multi-step process designed to ensure sample integrity, efficient derivatization, and optimal instrumental analysis.
Caption: Overall workflow for GC-MS analysis of 2,4,6-trimethylheptan-1-ol.
Protocol 1: Silylation Derivatization
This protocol describes the conversion of 2,4,6-trimethylheptan-1-ol to its corresponding trimethylsilyl (TMS) ether. The causality behind this step is to increase analyte volatility and thermal stability, ensuring optimal performance during GC analysis.[2]
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
Anhydrous Pyridine or Acetonitrile.
2 mL micro-reaction vials with PTFE-lined caps.
Heating block or laboratory oven.
Vortex mixer.
Procedure:
Drying: Ensure the sample is completely free of water, as moisture deactivates the silylating reagent. This can be accomplished by evaporating the sample solvent under a gentle stream of dry nitrogen.
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample residue in a micro-reaction vial. Vortex briefly to dissolve the analyte.
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The 1% TMCS acts as a catalyst, enhancing the reactivity of the BSTFA.[2]
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes using a heating block.[2] The elevated temperature ensures the reaction proceeds to completion for sterically hindered alcohols.
Cooling: Allow the vial to cool to room temperature.
Analysis: The sample is now ready for direct injection into the GC-MS system. No further work-up is typically required.
Protocol 2: GC-MS Instrumental Analysis
The following instrumental parameters are optimized for the separation and detection of the TMS-derivatized 2,4,6-trimethylheptan-1-ol. The choice of a non-polar "5-type" column is based on the "like dissolves like" principle, as the TMS-derivatized analyte is non-polar.
Parameter
Setting
Rationale
Gas Chromatograph
Agilent 8890 GC or equivalent
Provides reliable and reproducible chromatographic performance.
Column
Agilent J&W HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
A non-polar (5% phenyl)-methylpolysiloxane phase ideal for separating non-polar derivatives. The "ms" designation indicates low bleed, crucial for sensitive MS detection.
Injection Mode
Splitless
Maximizes the transfer of analyte onto the column, essential for trace-level analysis.
Injection Volume
1 µL
Standard volume for capillary GC.
Inlet Temperature
250°C
Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Carrier Gas
Helium, constant flow mode at 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency. Constant flow ensures stable retention times.
The initial hold allows for solvent focusing. The ramp rate provides good separation of components, and the final hold ensures elution of any less volatile compounds.
Mass Spectrometer
Agilent 5977B MSD or equivalent
A sensitive and robust mass selective detector.
Ionization Mode
Electron Ionization (EI)
Standard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns.
Ionization Energy
70 eV
The standard energy for EI, which generates reproducible mass spectra found in commercial libraries like NIST.
Mass Scan Range
m/z 40 - 450
Covers the expected mass range for the TMS-derivatized analyte and its characteristic fragments.
Source Temperature
230°C
Prevents condensation of analytes in the ion source.
Quadrupole Temp.
150°C
Ensures optimal ion transmission and mass filtering.
Data Analysis and Interpretation
Analyte Identification
Confident identification of the target analyte relies on two independent parameters:
Retention Time (RT): The derivatized 2,4,6-trimethylheptan-1-ol will elute at a specific time under the prescribed chromatographic conditions. This RT should be confirmed by analyzing a pure, derivatized standard.
Mass Spectrum: The mass spectrum serves as a chemical fingerprint. The acquired spectrum for the chromatographic peak should be compared to a reference spectrum.
As a reference spectrum for 2,4,6-trimethylheptan-1-ol TMS ether is not available in common libraries like the NIST/EPA/NIH Mass Spectral Library, identification must be based on an understanding of its expected fragmentation pattern.
Expected Mass Spectrum and Fragmentation
The derivatized analyte is 1-(trimethylsilyloxy)-2,4,6-trimethylheptane. Its molecular weight is 230.48 g/mol . In electron ionization mass spectrometry, the molecule will fragment in a predictable manner.
Key Expected Fragments (m/z):
Molecular Ion (M•+), m/z 230: This peak may be weak or absent, which is common for long-chain silylated alcohols.
[M-15]+, m/z 215: Represents the loss of a methyl group (•CH₃), a very common fragmentation for TMS derivatives and branched alkanes. This is often the highest observable mass.
m/z 73, [(CH₃)₃Si]+: This is the base peak or one of the most abundant ions in the spectrum of nearly all TMS derivatives and is highly characteristic.
m/z 143: This significant fragment arises from alpha-cleavage adjacent to the oxygen atom, resulting in the [CH₂(OTMS)]+ fragment, which rearranges to [(CH₃)₂Si=OCH₂CH₃].
Alkane Fragmentation: The branched alkyl chain will undergo cleavage at the branching points. Expect to see ions corresponding to the loss of isobutyl (C₄H₉, 57 amu) and isopropyl (C₃H₇, 43 amu) groups from the main chain.
The presence of a strong m/z 73 ion, a prominent m/z 215 ion, and other characteristic alkyl fragments provides strong evidence for the identification of the 2,4,6-trimethylheptan-1-ol TMS ether.
Trustworthiness and Method Validation
To ensure the trustworthiness and reliability of this protocol, the following steps are essential in any laboratory setting:
Standard Analysis: Analyze a certified reference standard of 2,4,6-trimethylheptan-1-ol using this method to confirm its retention time and generate a reference mass spectrum.
Internal Standard: For quantitative analysis, use an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like dodecanol) added to all samples and standards at a fixed concentration. This corrects for variations in sample preparation and injection volume.[1]
Calibration Curve: Prepare a series of calibration standards of the derivatized analyte at different concentrations to establish a linear response curve for accurate quantification.
Matrix Effects: If analyzing complex samples, perform spike and recovery experiments to assess and correct for any potential matrix interference.
References
Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Restek Resource Hub. Retrieved from [Link]
Kharbouche, P. K. (2026). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. ResearchGate. Retrieved from [Link]
SCION Instruments. (2025). GC-MS sample preparation and column choice guide. Retrieved from [Link]
Alcohol and Tobacco Tax and Trade Bureau (TTB). (n.d.). Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. Retrieved from [Link]
Shimadzu. (2014). Analysis of Blood Alcohol by Headspace with GC/MS and FID Detection. Retrieved from [Link]
NIST. (n.d.). 4-Heptanol, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]
Lee, M. R. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
MS Wil. (n.d.). National Institute of Standards and Technology (NIST). Retrieved from [Link]
Agilent Technologies. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved from [Link]
Application Notes and Protocols: Enhancing GC Analysis of 2,4,6-Trimethylheptan-1-ol Through Derivatization
Abstract This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2,4,6-trimethylheptan-1-ol, a branched-chain primary alcohol, for robust and sensitive analysis by gas chrom...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2,4,6-trimethylheptan-1-ol, a branched-chain primary alcohol, for robust and sensitive analysis by gas chromatography (GC). Direct GC analysis of alcohols like 2,4,6-trimethylheptan-1-ol is often hampered by their polarity, which leads to poor chromatographic performance, including peak tailing and reduced sensitivity.[1] Derivatization addresses these challenges by chemically modifying the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety.[2] We will explore three primary derivatization techniques: Silylation, Acylation with Anhydrides, and Acylation with Acyl Chlorides. This document furnishes the theoretical basis for each method, step-by-step experimental protocols, and the rationale behind key procedural choices, empowering researchers to optimize their analytical workflows.
The Analytical Challenge: Direct GC Analysis of 2,4,6-Trimethylheptan-1-ol
2,4,6-trimethylheptan-1-ol is a C10 branched-chain alcohol. While possessing sufficient vapor pressure for GC analysis, its primary alcohol (-OH) functional group presents significant analytical hurdles.
Polarity and Hydrogen Bonding: The hydroxyl group is highly polar and capable of forming intermolecular hydrogen bonds. This interaction leads to undesirable effects within the GC system, such as strong adsorption to active sites in the injector and on the column, resulting in broad, tailing peaks.[1]
Reduced Volatility: Compared to a non-polar alkane of similar molecular weight, its volatility is lower, requiring higher elution temperatures which can risk thermal degradation.
Low Detector Response: For certain detectors, the response to underivatized alcohols may be suboptimal.
Chemical derivatization is a pre-analytical step designed to mitigate these issues by converting the analyte into a form more amenable to GC analysis.[3] The ideal derivative is more volatile, less polar, and thermally stable, leading to sharper, more symmetrical peaks and improved detection limits.[2]
Method 1: Silylation for Comprehensive Analysis
Silylation is arguably the most common and versatile derivatization technique for compounds containing active hydrogens, such as alcohols.[2][4] The process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, converting the alcohol into a TMS ether.
Causality: The TMS group is non-polar and sterically masks the oxygen atom, effectively eliminating hydrogen bonding capabilities. This transformation drastically reduces the polarity of the molecule and increases its volatility, making it ideal for GC analysis.[2][4]
Protocol 1: Trimethylsilylation with BSTFA + TMCS
This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, with a trimethylchlorosilane (TMCS) catalyst. The addition of TMCS enhances the reactivity of the reagent, ensuring complete derivatization, especially for sterically hindered compounds.[3][4]
Reagents & Materials:
2,4,6-trimethylheptan-1-ol standard or sample
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous Pyridine or Acetonitrile (GC grade)
2 mL GC vials with PTFE-lined caps
Microsyringes
Heating block or oven
Step-by-Step Protocol:
Sample Preparation: Prepare a stock solution of 2,4,6-trimethylheptan-1-ol in anhydrous pyridine at a concentration of approximately 1 mg/mL.
Aliquot: Transfer 100 µL of the sample solution into a 2 mL GC vial.
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial to drive the reaction to completion.[3]
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes.
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
Analysis: The sample is now ready for direct injection into the GC-MS or GC-FID system. Inject 1 µL of the cooled solution.
Workflow & Reaction Diagram
Caption: Acylation of an alcohol with HFAA to form a HFB ester.
Method 3: Acylation with Valeryl Chloride for GC-FID
This method is a robust and reliable alternative for routine quantitative analysis using a Flame Ionization Detector (GC-FID). [1]It converts the alcohol into its corresponding valerate ester, which has excellent chromatographic properties.
Causality: Reacting the alcohol with valeryl chloride produces a less polar and more volatile ester. This transformation significantly improves peak shape and sensitivity for GC-FID analysis without introducing halogens, making it a cost-effective choice when ECD is not required.
[1]
Protocol 3: Esterification with Valeryl Chloride
This protocol is straightforward and can often be performed directly in the GC vial at room temperature.
[1]
Reagents & Materials:
2,4,6-trimethylheptan-1-ol standard or sample
Valeryl Chloride
Anhydrous solvent (e.g., Hexane or Dichloromethane)
2 mL GC vials with PTFE-lined caps
Microsyringes
Step-by-Step Protocol:
Sample Preparation: Prepare a solution of the alcohol in the chosen anhydrous solvent (e.g., 1 mg/mL in hexane).
Aliquot: Transfer 500 µL of the sample solution into a clean, dry 2 mL GC vial.
Reagent Addition: Add 50 µL of valeryl chloride to the vial. A molar excess is recommended to ensure complete reaction.
[1]4. Reaction: Tightly cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 60 minutes.
Note: For some sterically hindered alcohols, gentle heating (e.g., 60°C for 30 minutes) may be necessary to increase the reaction rate.
[1]5. Analysis: The sample is ready for direct injection into the GC-FID system.
Method Comparison and Selection
The choice of derivatization technique depends on the analytical objective, required sensitivity, and available instrumentation.
Parameter
Silylation (BSTFA)
Acylation (HFAA)
Acylation (Valeryl Chloride)
Principle
Forms TMS Ether
Forms HFB Ester
Forms Valerate Ester
Primary Reagent
BSTFA + 1% TMCS
Heptafluorobutyric Anhydride
Valeryl Chloride
Key Advantage
Versatile, clean reaction, good for GC-MS
Excellent for ultra-trace analysis with ECD
Robust, cost-effective for GC-FID
Primary Detector
MS, FID
ECD, MS
FID
Workup Complexity
Low (often direct injection)
High (requires quenching and extraction)
Low (direct injection)
Moisture Sensitivity
High
High
Moderate
Reaction Conditions
70°C, 45 min
60°C, 30 min
Room Temp, 60 min
Recommended GC Conditions
While the exact parameters should be optimized for your specific instrument and application, the following provides a robust starting point for analyzing the derivatives of 2,4,6-trimethylheptan-1-ol.
GC System: Agilent 8890 GC or equivalent
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector: Split/Splitless, 250°C
Carrier Gas: Helium, constant flow at 1.2 mL/min
Oven Program:
Initial Temperature: 60°C, hold for 2 minutes
Ramp: 10°C/min to 280°C
Hold: Hold at 280°C for 5 minutes
Detector (FID): 280°C
Detector (MS): Transfer line 280°C, Ion Source 230°C, Quadrupole 150°C. Scan range 40-450 amu.
Detector (ECD): 300°C
Conclusion
Derivatization is an indispensable tool for the accurate and sensitive GC analysis of 2,4,6-trimethylheptan-1-ol. By converting the polar hydroxyl group into a less polar, more volatile derivative, chromatographic performance is significantly enhanced. Silylation with BSTFA is a versatile and robust method suitable for both GC-FID and GC-MS. For applications requiring the highest sensitivity, acylation with a fluorinated anhydride like HFAA coupled with ECD is the superior choice. For routine, cost-effective quantification by GC-FID, acylation with valeryl chloride provides a simple and effective solution. The protocols and data presented in this guide offer a validated starting point for researchers to develop and implement these techniques in their laboratories.
References
Derivatizations for Improved Detection of Alcohols by Gas Chromatography and Photoionization Detection (GC-PID) . Taylor & Francis Online. [Link]
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis . PMC (PubMed Central). [Link]
Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification . Gcms.cz. [Link]
Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? . ResearchGate. [Link]
GC Derivatization Reagents . Regis Technologies. [Link]
Derivatization reagents for GC . Macherey-Nagel. [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . Journal of Food and Drug Analysis. [Link]
Simultaneous esterification of carboxyl and hydroxyl groups with alcohols and heptafluorobutyric anhydride for analysis by gas chromatography . ACS Publications. [Link]
Derivatization Reactions and Reagents for Gas Chromatography Analysis . IntechOpen. [Link]
Application Notes and Protocols for 2,4,6-trimethylheptan-1-ol in Fragrance and Volatile Chemistry
Abstract: This document provides a comprehensive technical guide on the potential applications and analytical protocols for 2,4,6-trimethylheptan-1-ol in the field of fragrance and volatile chemistry. Due to the limited...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive technical guide on the potential applications and analytical protocols for 2,4,6-trimethylheptan-1-ol in the field of fragrance and volatile chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related branched-chain alcohols and established analytical methodologies to provide a foundational framework for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating systems for the characterization and application of novel fragrance ingredients.
Introduction: The Role of Branched-Chain Alcohols in Fragrance
Volatile organic compounds (VOCs) are fundamental to the perception of flavor and aroma.[1][2] Among these, branched-chain alcohols represent a significant class of molecules that contribute to the complex scent profiles of many natural products and are synthesized for use in perfumery.[1][2] Their structural diversity, arising from variations in carbon chain length and the position of methyl groups, leads to a wide range of olfactory experiences. While extensive research exists for some branched-chain alcohols, 2,4,6-trimethylheptan-1-ol remains a less-explored molecule, presenting a unique opportunity for innovation in fragrance development. This guide aims to provide a starting point for its systematic evaluation.
Based on structurally similar molecules, a complex odor profile can be anticipated, potentially exhibiting floral, waxy, and green nuances with possible citrus or fruity undertones. Empirical sensory evaluation is required for confirmation.
Inferred
Potential Applications in Fragrance Formulations
Based on the characteristics of structurally similar branched-chain alcohols, 2,4,6-trimethylheptan-1-ol could find applications across various fragrance sectors. Its relatively high molecular weight suggests it may function as a middle note, providing body and complexity to a fragrance composition.
3.1. Fine Fragrance:
In fine fragrances, 2,4,6-trimethylheptan-1-ol could be used to introduce a novel floral or green character. Its branched structure may also contribute to a "blooming" effect, where the fragrance perception is enhanced when it comes into contact with water, a desirable trait in many perfumes.[2][5]
3.2. Personal Care Products:
For applications in shampoos, lotions, and deodorants, this molecule could offer a fresh and clean scent. Its compatibility with various cosmetic bases would need to be evaluated.
3.3. Household Products:
In air fresheners and cleaning products, 2,4,6-trimethylheptan-1-ol could provide a pleasant and long-lasting aroma.
Protocols for Olfactory and Analytical Characterization
A rigorous and systematic approach is essential for the evaluation of a novel fragrance ingredient. The following protocols provide a framework for the sensory and chemical analysis of 2,4,6-trimethylheptan-1-ol.
4.1. Protocol 1: Sensory Evaluation and Odor Profile Determination
The objective of this protocol is to systematically characterize the olfactory properties of 2,4,6-trimethylheptan-1-ol. This involves a trained sensory panel to ensure reproducible and descriptive results.
4.1.1. Materials and Equipment:
2,4,6-trimethylheptan-1-ol (high purity)
Odorless solvent (e.g., diethyl phthalate or ethanol)
Glass smelling strips
Olfactory evaluation booths with controlled airflow and temperature
Trained sensory panel (8-12 members)
Odor descriptor ballot
4.1.2. Procedure:
Sample Preparation: Prepare a series of dilutions of 2,4,6-trimethylheptan-1-ol in the chosen solvent (e.g., 10%, 5%, 1%, 0.5%, and 0.1% by weight).
Sample Presentation: Dip smelling strips into each dilution and allow the solvent to evaporate for a consistent period (e.g., 30 seconds).
Sensory Evaluation: Present the smelling strips to the sensory panel in a randomized and blind manner.
Data Collection: Panelists will evaluate the odor intensity and provide descriptive terms for the perceived aroma at different time intervals (top note, middle note, and base note).
Data Analysis: Compile the descriptive terms and intensity ratings to generate a comprehensive odor profile and a "spider web" or radar plot for visual representation.
4.1.3. Workflow Diagram:
Caption: Workflow for sensory evaluation of 2,4,6-trimethylheptan-1-ol.
4.2. Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Characterization
This protocol details the use of GC-MS for determining the purity of a 2,4,6-trimethylheptan-1-ol sample and for its identification within a fragrance mixture.
4.2.1. Materials and Equipment:
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5ms)
Helium carrier gas (high purity)
Autosampler vials and syringes
2,4,6-trimethylheptan-1-ol standard
Solvent (e.g., hexane or dichloromethane)
4.2.2. GC-MS Parameters:
Parameter
Recommended Setting
Column
30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inlet Temperature
250 °C
Injection Volume
1 µL (split or splitless, depending on concentration)
Oven Program
Initial 50 °C for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min
MS Transfer Line
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-400
4.2.3. Procedure:
Standard Preparation: Prepare a 100 ppm solution of the 2,4,6-trimethylheptan-1-ol standard in the chosen solvent.
Sample Preparation: For a fragrance mixture, dilute the sample in the solvent to an appropriate concentration.
GC-MS Analysis: Inject the standard and sample solutions into the GC-MS system.
Data Analysis:
For the standard, determine the retention time and obtain the mass spectrum.
For the sample, identify the 2,4,6-trimethylheptan-1-ol peak by comparing its retention time and mass spectrum to the standard.
Assess the purity of the standard by integrating the peak area of the target compound relative to the total peak area.
4.2.4. Analytical Workflow Diagram:
Caption: Workflow for GC-MS analysis of 2,4,6-trimethylheptan-1-ol.
Conclusion and Future Directions
2,4,6-trimethylheptan-1-ol represents an intriguing, yet understudied, molecule with potential applications in the fragrance industry. The protocols detailed in this guide provide a robust framework for its systematic evaluation, from olfactory characterization to analytical quantification. Further research, including synthesis of high-purity material and extensive sensory paneling, is crucial to fully elucidate its odor profile and performance in various fragrance applications. Comparative studies with its isomers and other branched-chain alcohols will also provide valuable insights into structure-activity relationships in olfaction.
References
Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732.
Firmenich. (2017). 2,4,7-trimethyloct-6-en-1-ol as fragance ingredient. WO2017017152A1.
PubChem. (n.d.). 2,4,6-Trimethylheptan-2-ol.
Givaudan. (2019). 2,4,7-trimethyloct-6-en-1-ol as fragrance. RU2712172C2.
The Good Scents Company. (n.d.). 2,4,6-trimethyl heptane.
Scenttree. (n.d.).
Rastogi, S. C., Johansen, J. D., & Menné, T. (1995). Analysis of fragrances in cosmetics by gas chromatography–mass spectrometry.
Chemspace. (n.d.). 2,4,6-trimethylheptan-1-ol.
NextSDS. (n.d.).
Firmenich. (2000). Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient. US6022531A.
The Procter & Gamble Company. (2017). FRAGRANCE COMPOSITIONS. EP2961374A1.
Chemical Synthesis Database. (2025). 2,4,6-trimethyl-4-heptanol.
Rastogi, S. C. (1995). GC-MS Analysis of Cosmetic Fragrances. Scribd.
Chen, Y. C., et al. (2017). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 25(3), 653-663.
Wang, Y., et al. (2012). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives.
Perkins, D. (2015). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. LCGC Europe, 28(3), 154-159.
Jagan, S., et al. (2023). Exploring the Odorant-Determined, Molecular Basis for Olfactory Perception. International Journal of Molecular Sciences, 24(16), 12899.
Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS.
Firmenich. (2016). 2,4,7-TRIMETHYLOCT-6-EN-1-OL AS FRAGANCE INGREDIENT. EP3328822B1.
Wu, C., et al. (2019). Olfactory Characterization of Typical Odorous Pollutants Part I: Relationship Between the Hedonic Tone and Odor Concentration.
Takeuchi, H., et al. (2012). 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction. Proceedings of the National Academy of Sciences, 109(47), 19437-19442.
Belhassen, E., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Foods, 2(4), 496-518.
IHMNOTESSITE. (n.d.).
Li, Y., et al. (2021). Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling. Foods, 10(9), 2235.
McGinty, D., et al. (2010). Fragrance material review on 2,6-dimethyl-4-heptanol. Food and Chemical Toxicology, 48(Suppl. 4), S89-S92.
Memmel, C., et al. (2020). Phenomena of GC‐O Analysis ‐ Training and Validation of a Sensory Panel. Chemie Ingenieur Technik, 92(11), 1789-1796.
Sugai, E., et al. (2005). Pungent Qualities of Sanshool-Related Compounds Evaluated by a Sensory Test and Activation of Rat TRPV1. Bioscience, Biotechnology, and Biochemistry, 69(10), 1951-1957.
Application Notes and Protocols for the Extraction of 2,4,6-trimethylheptan-1-ol from Complex Matrices
Introduction 2,4,6-trimethylheptan-1-ol is a branched-chain alcohol that can be found in a variety of complex matrices, including environmental samples, food and beverage products, and biological fluids. Its analysis is...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2,4,6-trimethylheptan-1-ol is a branched-chain alcohol that can be found in a variety of complex matrices, including environmental samples, food and beverage products, and biological fluids. Its analysis is of interest in fields ranging from flavor and fragrance chemistry to environmental monitoring and toxicology. The effective isolation of this semi-volatile compound from its matrix is a critical first step for accurate quantification. This document provides detailed protocols for the extraction of 2,4,6-trimethylheptan-1-ol using liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace solid-phase microextraction (HS-SPME), followed by analysis using gas chromatography-mass spectrometry (GC-MS). The choice of extraction method will depend on the specific matrix, the concentration of the analyte, and the desired sample throughput.
Physicochemical Properties of 2,4,6-trimethylheptan-1-ol
A thorough understanding of the physicochemical properties of 2,4,6-trimethylheptan-1-ol is essential for developing effective extraction protocols. While specific experimental data for this compound is limited, its properties can be inferred from its structure and from data on similar branched-chain alcohols.
As a C10 alcohol, it is semi-volatile, making it suitable for GC analysis and headspace techniques.
Polarity
Moderately polar
The hydroxyl group provides some polarity, but the long, branched alkyl chain dominates, making it soluble in organic solvents.
Solubility
Low in water, high in organic solvents
This property is the basis for its efficient extraction from aqueous matrices using LLE with a water-immiscible solvent, or retention on a non-polar SPE sorbent.
Extraction Protocols
Liquid-Liquid Extraction (LLE)
LLE is a classic and robust technique for extracting analytes from a liquid sample into an immiscible solvent.[3][4] This method is particularly useful for samples with a high water content.
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquids. Due to its predominantly non-polar character, 2,4,6-trimethylheptan-1-ol will preferentially partition into a non-polar organic solvent when extracted from an aqueous matrix.
Protocol:
Sample Preparation:
For liquid samples (e.g., water, beverages, urine), take a known volume (e.g., 10 mL) and place it in a separatory funnel.
For solid or semi-solid samples (e.g., soil, food), perform a pre-extraction step by homogenizing a known weight of the sample with a suitable solvent (e.g., methanol or acetonitrile), followed by centrifugation to separate the liquid extract. The resulting liquid extract can then be diluted with water before proceeding with LLE.
Extraction:
Add an appropriate volume of a water-immiscible organic solvent (e.g., 5 mL of hexane or dichloromethane) to the separatory funnel.
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
Allow the layers to separate. The organic layer (top for hexane, bottom for dichloromethane) will contain the extracted 2,4,6-trimethylheptan-1-ol.
Collection and Concentration:
Carefully drain the organic layer into a clean collection vial.
Repeat the extraction with a fresh portion of the organic solvent to ensure quantitative recovery.
The combined organic extracts can be dried over anhydrous sodium sulfate to remove any residual water.
The extract can be concentrated under a gentle stream of nitrogen if necessary, prior to GC-MS analysis.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for the extraction of 2,4,6-trimethylheptan-1-ol using LLE.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient alternative to LLE, requiring smaller volumes of solvent.[5][6][7] It is well-suited for cleaning up complex samples and concentrating the analyte of interest.
Principle: SPE utilizes a solid sorbent to selectively retain the analyte from a liquid sample. For a moderately polar compound like 2,4,6-trimethylheptan-1-ol in an aqueous matrix, a reversed-phase sorbent (e.g., C18) is ideal. The analyte is adsorbed onto the non-polar sorbent, while polar matrix components pass through. The analyte is then eluted with a small volume of an organic solvent.
Protocol:
Cartridge Selection:
Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent). The bed mass will depend on the sample volume and expected analyte concentration.
Conditioning:
Pass 3-5 mL of the elution solvent (e.g., methanol or acetonitrile) through the cartridge to wet the sorbent.
Equilibrate the cartridge by passing 3-5 mL of deionized water or a buffer matching the sample's pH. Do not allow the sorbent to go dry.
Sample Loading:
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
Washing:
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove any weakly retained, more polar interferences.
Elution:
Elute the 2,4,6-trimethylheptan-1-ol with a small volume (e.g., 1-2 mL) of a strong, non-polar solvent (e.g., methanol, acetonitrile, or ethyl acetate).
The eluate can be directly analyzed or concentrated further if needed.
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for the extraction of 2,4,6-trimethylheptan-1-ol using SPE.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is ideal for volatile and semi-volatile compounds in complex matrices.[8] It combines extraction and preconcentration into a single step.
Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above a heated sample. Volatile and semi-volatile analytes, including 2,4,6-trimethylheptan-1-ol, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is then directly inserted into the hot inlet of a gas chromatograph for thermal desorption and analysis.
Protocol:
Fiber Selection:
Select a fiber with a coating that has a high affinity for semi-volatile, moderately polar compounds. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point.
Sample Preparation:
Place a known amount of the sample (liquid or solid) into a headspace vial (e.g., 10-20 mL).
For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the analyte.
Extraction:
Seal the vial with a septum cap.
Place the vial in a heated agitator (e.g., 60-80 °C) and allow it to equilibrate for a set time (e.g., 10-15 minutes).
Expose the SPME fiber to the headspace for a defined period (e.g., 20-30 minutes) with agitation.
Desorption and Analysis:
Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250 °C) for thermal desorption.
Start the GC-MS analysis simultaneously.
Workflow for Headspace Solid-Phase Microextraction (HS-SPME)
Caption: Workflow for the extraction of 2,4,6-trimethylheptan-1-ol using HS-SPME.
GC-MS Analysis
Gas chromatography coupled with mass spectrometry is the analytical technique of choice for the separation and identification of 2,4,6-trimethylheptan-1-ol.[9][10][11]
Parameter
Recommended Setting
GC Column
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Injector
Split/splitless inlet. For LLE and SPE extracts, a splitless injection is recommended for trace analysis. For HS-SPME, the inlet should be in splitless mode during desorption.
Injector Temperature
250 °C
Carrier Gas
Helium at a constant flow of 1.0-1.2 mL/min.
Oven Temperature Program
Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
improving reaction yield in the synthesis of 2,4,6-trimethylheptan-1-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,4,6-trimethylheptan-1-ol. This document is designed for researchers, chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,4,6-trimethylheptan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Section 1: Troubleshooting Guide by Synthesis Route
The synthesis of 2,4,6-trimethylheptan-1-ol can be approached through several pathways, each with its own set of challenges. This section addresses the most common issues encountered for two primary laboratory-scale methods: the Grignard reaction and the reduction of 2,4,6-trimethylheptanoic acid.
Route 1: Grignard Reaction Pathway
The Grignard reaction is a powerful tool for C-C bond formation and a common method for synthesizing alcohols. A plausible route to 2,4,6-trimethylheptan-1-ol involves the reaction of an appropriate Grignard reagent with an aldehyde or epoxide. For instance, reacting isobutylmagnesium bromide with 2,4-dimethylpentanal.
Q1: My Grignard reaction yield is consistently low or fails to initiate. What are the primary causes and corrective actions?
This is the most frequent issue encountered. Failure typically stems from two areas: the formation of the Grignard reagent itself, and the subsequent reaction with the electrophile.
A1: Root Cause Analysis & Solutions
Part A: Issues with Grignard Reagent Formation
The Grignard reagent is highly reactive and sensitive to its environment. Its formation is an interfacial reaction on the magnesium metal surface.
Causality: The presence of even trace amounts of protic solvents (like water or alcohols) will quench the Grignard reagent as it forms, converting it into an alkane.[1] Furthermore, a passivating layer of magnesium oxide on the metal surface can prevent the reaction from starting.[2]
Troubleshooting Steps:
Rigorous Anhydrous Conditions: All glassware must be oven-dried (~120 °C) for several hours and cooled under an inert atmosphere (nitrogen or argon). All solvents (typically diethyl ether or THF) must be freshly distilled from a suitable drying agent like sodium-benzophenone ketyl.[3] Use septa and syringe techniques to transfer reagents.
Magnesium Activation: The magnesium turnings may have an oxide layer that impedes the reaction.
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium.[4] These reagents react with the magnesium surface to clean it and expose fresh metal, often initiating the reaction.
Initiation: If the reaction is stubborn, gently warm the flask with a heat gun. Often, a small amount of pre-formed Grignard reagent from a previous successful batch can be added to initiate the process.[2] The start of the reaction is often indicated by slight turbidity and spontaneous warming.[4]
Part B: Issues During Reaction with the Electrophile (e.g., Aldehyde)
Causality: Side reactions can compete with the desired nucleophilic addition. High temperatures can promote side reactions like enolization of the aldehyde and Wurtz coupling. Adding the Grignard reagent too quickly can lead to localized high concentrations and temperature spikes.
Troubleshooting Steps:
Temperature Control: The addition of the aldehyde to the Grignard reagent (or vice-versa) should be performed at a low temperature, typically 0 °C using an ice-water bath.[5] This minimizes side reactions and favors the desired 1,2-addition.
Controlled Addition: Add the electrophile dropwise via a pressure-equalizing addition funnel to maintain a controlled reaction rate and temperature.
Quenching: After the reaction is complete, the workup is critical. The reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to form the alcohol while being only weakly acidic, which helps prevent acid-catalyzed side reactions like dehydration of the alcohol product.
A general troubleshooting workflow for a low-yield Grignard reaction is presented below.
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Route 2: Reduction of 2,4,6-Trimethylheptanoic Acid
This route is highly effective if the corresponding carboxylic acid is available. The primary challenge lies in the choice of reducing agent and handling the reaction and workup safely and effectively.
Q2: My attempt to reduce 2,4,6-trimethylheptanoic acid to the alcohol resulted in a low yield and a difficult workup. How can I improve this?
A2: Optimizing the Reduction Protocol
The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as weaker agents like sodium borohydride (NaBH₄) are generally ineffective.
Causality: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[6] It is highly reactive and non-selective. Low yields often result from insufficient reagent or premature quenching by atmospheric moisture or impure solvents. The workup can be hazardous due to the violent reaction of excess LiAlH₄ with water and the formation of gelatinous aluminum salts that complicate product extraction.[6]
Troubleshooting Steps:
Reagent Stoichiometry and Conditions:
Use a molar excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure complete reduction.
The reaction must be conducted in a dry, aprotic solvent like diethyl ether or THF under an inert atmosphere.[6]
Add the carboxylic acid solution slowly to a suspension of LiAlH₄ in the solvent at 0 °C to control the initial exothermic reaction (evolution of H₂ gas). After the addition, the reaction can be gently refluxed to ensure completion.
Optimized Workup (Fieser Procedure): To avoid gelatinous precipitates and ensure safe quenching, a carefully controlled workup is essential. For a reaction using 'x' grams of LiAlH₄, proceed as follows:
Cool the reaction mixture to 0 °C.
Slowly and sequentially add:
'x' mL of water
'x' mL of 15% aqueous NaOH
'3x' mL of water
Stir the resulting mixture vigorously. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, leaving the desired alcohol in the organic phase.
Filter the granular solid and wash it thoroughly with more ether/THF. The combined organic filtrates contain the product.
Parameter
Sub-optimal Condition
Recommended Optimization
Rationale
Reducing Agent
NaBH₄ or insufficient LiAlH₄
1.5-2.0 eq. LiAlH₄
Carboxylic acids are difficult to reduce; a strong agent in excess is required for full conversion.[6]
Solvent
Protic or wet aprotic solvent
Anhydrous Diethyl Ether or THF
LiAlH₄ reacts violently with protic solvents and is quenched by water.[6]
Workup
Quenching with excess water/acid
Fieser Workup (H₂O, NaOH, H₂O)
Prevents formation of gelatinous aluminum salts, enabling easier product isolation.
Table 1: Key Optimization Parameters for Carboxylic Acid Reduction.
Section 2: Frequently Asked Questions (FAQs)
Q3: Which synthesis route is best for my needs: Grignard, reduction, or an alternative like hydroformylation?
A3: The choice depends heavily on scale and available starting materials.
Grignard Reaction: Excellent for lab-scale synthesis (mg to g scale). It offers high convergence and flexibility but requires strict anhydrous techniques.
LiAlH₄ Reduction: A very reliable lab-scale method if the corresponding carboxylic acid is readily available. The main considerations are the cost and handling of LiAlH₄.
Hydroformylation: This is the premier method for industrial-scale production.[7] It involves reacting an alkene precursor with syngas (CO/H₂) using a metal catalyst (often rhodium or cobalt).[8] While highly atom-economical, it requires specialized high-pressure equipment and catalyst expertise, making it less common in a standard academic or R&D lab.
Q4: What are the expected impurities in my final 2,4,6-trimethylheptan-1-ol product and how can I purify it?
A4: The impurity profile depends on the synthetic route.
From Grignard Route:
Unreacted aldehyde: Can be removed by washing the organic layer with a sodium bisulfite solution.
Alkane from quenched Grignard: (e.g., isobutane) is volatile and usually removed during solvent evaporation.
Wurtz coupling product: (e.g., 2,5-dimethylhexane from isobutylmagnesium bromide) will have a different boiling point.
From Reduction Route:
Unreacted carboxylic acid: Can be removed by washing the organic layer with a dilute base solution (e.g., NaHCO₃).
Purification Methods:
Distillation: As 2,4,6-trimethylheptan-1-ol is a liquid, vacuum distillation is the most effective method for purification on a larger scale, separating it from less volatile or more volatile impurities.
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel chromatography is highly effective.[9] A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point for elution.
Q5: How do I confirm the structure and purity of the final product?
A5: A combination of analytical techniques is essential for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the exact structure, connectivity, and stereochemistry of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the components of the sample, providing a quantitative measure of purity (as % area), while MS provides the molecular weight and fragmentation pattern, which helps confirm the identity.
Infrared (IR) Spectroscopy: Will confirm the presence of the key hydroxyl (-OH) functional group (a broad peak around 3300 cm⁻¹) and the absence of starting material functional groups (e.g., a carbonyl C=O peak around 1715 cm⁻¹ from an acid or aldehyde).
Section 3: Detailed Experimental Protocol
Protocol: Synthesis of 2,4,6-trimethylheptan-1-ol via Grignard Reaction
This protocol outlines the synthesis via the addition of isobutylmagnesium bromide to 2,4-dimethylpentanal. Safety Note: Grignard reagents are highly reactive, and ether solvents are extremely flammable. Conduct all steps in a certified fume hood under an inert atmosphere.
1. Preparation of Grignard Reagent (Isobutylmagnesium Bromide)
a. Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet/drying tube, and a pressure-equalizing addition funnel.
b. Oven-dry all glassware and cool under a stream of dry nitrogen.
c. To the flask, add magnesium turnings (2.67 g, 0.11 mol).
d. Add a single crystal of iodine to the flask.
e. In the addition funnel, prepare a solution of isobutyl bromide (13.7 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
f. Add ~10 mL of the isobutyl bromide solution to the magnesium. The reaction should initiate (slight warming, disappearance of iodine color). If not, gently warm the flask.
g. Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
h. After the addition is complete, stir the grey, cloudy solution for an additional 30 minutes.
2. Reaction with 2,4-Dimethylpentanal
a. Cool the Grignard reagent solution to 0 °C in an ice-water bath.
b. Prepare a solution of 2,4-dimethylpentanal (11.4 g, 0.10 mol) in 30 mL of anhydrous diethyl ether and add it to the addition funnel.
c. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
3. Workup and Purification
a. Cool the reaction mixture back to 0 °C.
b. Slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction.
c. Transfer the mixture to a separatory funnel. Separate the layers.
d. Extract the aqueous layer with diethyl ether (2 x 30 mL).[10]
e. Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
f. Filter off the drying agent and remove the solvent using a rotary evaporator.
g. Purify the resulting crude oil by vacuum distillation to yield 2,4,6-trimethylheptan-1-ol as a clear liquid.
Caption: Experimental workflow for the Grignard synthesis.
References
University of Rochester. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
Mori, K., & Takigawa, T. (1979). Simple synthesis of erythro-2,3,6-trimethylhepta-4,6-dien-1-ol acetate, a lasiol precursor. Tetrahedron Letters, 20(36), 3381-3382.
Trost, B. M., & Toste, F. D. (2003). Asymmetric Synthesis of Four Diastereomers of 3-Hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. The Journal of Organic Chemistry, 68(18), 7083–7088.
Chemical Synthesis Database. (2025, May 20). 2,4,6-trimethyl-4-heptanol. Retrieved from [Link]
Lone, S. H., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Arabian Journal of Chemistry, 16(11), 105225.
Organic Syntheses Procedure. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Retrieved from [Link]
Chemspace. (n.d.). 2,4,6-trimethylheptan-1-ol. Retrieved from [Link]
The Organic Chemistry Tutor. (2015, November 12). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
Taylor & Francis. (n.d.). Hydroformylation – Knowledge and References. Retrieved from [Link]
Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylheptanoic acid. PubChem Compound Database. Retrieved from [Link]
Grignard, V. (1912). The Grignard Reagents: Their Preparation. Ursinus Digital Commons. Retrieved from [Link]
PubChemLite. (n.d.). 2,4,6-trimethylheptanoic acid (C10H20O2). Retrieved from [Link]
Google Patents. (n.d.). US3968172A - Process for the preparation of 2,4,6-trimethylphenol.
Li, F., et al. (2013). Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. Catalysis Science & Technology, 3(7), 1832-1837.
Zhang, L., et al. (2023). Single-atom catalysts for hydroformylation of olefins.
Liu, Z., et al. (2016). Rhodium‐Complex‐Catalyzed Hydroformylation of Olefins with CO2 and Hydrosilane.
van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
Organic Syntheses Procedure. (n.d.). cis-Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl-. Retrieved from [Link]
Longchang Chemical. (2024, August 28). Purification of common solvents. Retrieved from [Link]
Google Patents. (n.d.). EP3490966B1 - 6-isopropyl-2,4-dimethylcyclohexen-1-ol compounds as fragrance ingredients.
Socha, A. M., & Jurczak, J. (2016). Synthesis of polyhydroxylated decalins via two consecutive one-pot reactions: 1,4-addition/aldol reaction followed by RCM/syn-dihydroxylation. Beilstein Journal of Organic Chemistry, 12, 2661–2667.
Google Patents. (n.d.). US12084466B1 - Purification of trimethylsilanol.
Yamaguchi, T., et al. (2025). Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography.
Radivoy, G., et al. (2005). Reduction of alkyl and vinyl sulfonates using the CuCl2·2H2O-Li-DTBB(cat.) system. Tetrahedron, 61(15), 3859-3864.
PubChemLite. (n.d.). 2,4,6-trimethylheptan-4-ol (C10H22O). Retrieved from [Link]
Organic Syntheses Procedure. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]
Technical Support Center: Purification of 2,4,6-trimethylheptan-1-ol Racemic Mixtures
Welcome to the dedicated technical support center for the purification and chiral resolution of 2,4,6-trimethylheptan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are nav...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for the purification and chiral resolution of 2,4,6-trimethylheptan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of separating the enantiomers of this branched primary alcohol. Here, we provide in-depth protocols, troubleshooting advice, and frequently asked questions to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chiral properties of 2,4,6-trimethylheptan-1-ol and the general principles of its purification.
Q1: What makes 2,4,6-trimethylheptan-1-ol a chiral molecule?
A1: 2,4,6-trimethylheptan-1-ol possesses two stereocenters at the C2 and C4 positions of its heptane backbone. The presence of these chiral centers means the molecule can exist as four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). A racemic mixture typically refers to a mixture of enantiomeric pairs, such as a 50:50 mix of the (2R, 4R) and (2S, 4S) enantiomers. The separation of these non-superimposable mirror images is a critical step in many chemical and pharmaceutical applications.
Q2: Why is the separation of enantiomers crucial in drug development and research?
A2: The separation of enantiomers, known as chiral resolution, is a vital process in the production of optically active compounds.[1] In the pharmaceutical industry, chirality is a key factor in the safety and efficacy of many drugs.[2] Different enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic properties. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, producing single-enantiomer drugs is increasingly important to ensure safety and efficacy.
Q3: What are the primary methods for resolving a racemic mixture of an alcohol like 2,4,6-trimethylheptan-1-ol?
A3: There are three primary strategies for the resolution of racemic alcohols: preparative chiral chromatography, enzymatic kinetic resolution, and classical resolution via diastereomeric derivatives.[1][3][4] Each method has distinct advantages and is suited for different scales and experimental constraints.
Purification Technique
Principle
Typical Scale
Advantages
Disadvantages
Preparative Chiral HPLC/SFC
Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[5]
Milligrams to Kilograms
High purity achievable (>99% e.e.), broad applicability, direct separation without derivatization.
High initial capital cost, solvent consumption can be high for HPLC, requires specialized columns.
Enzymatic Kinetic Resolution
An enzyme (e.g., a lipase) selectively catalyzes a reaction (e.g., acylation) on one enantiomer, allowing for separation of the reacted and unreacted forms.[3][4][6]
Milligrams to Multi-gram
High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").
Maximum theoretical yield is 50% for the unreacted enantiomer, requires screening for a suitable enzyme, separation of product from substrate is necessary.
Diastereomeric Resolution
The racemic alcohol is reacted with a chiral resolving agent to form a mixture of diastereomers, which have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography.[1][7][8]
Grams to Kilograms
Cost-effective for large-scale production, utilizes standard laboratory techniques like crystallization.
Can be laborious, success is highly dependent on finding a suitable resolving agent and crystallization conditions, requires additional reaction and cleavage steps.[1]
Chiral chromatography is a powerful and direct method for separating enantiomers.[9][10] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of compounds, including alcohols.[5][11]
Below is a systematic workflow for developing a preparative chiral separation method.
Technical Support Center: Optimizing Oxidation of 2,4,6-Trimethylheptan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to oxidize polymethylated aliphatic chains.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to oxidize polymethylated aliphatic chains.
The substrate , 2,4,6-trimethylheptan-1-ol , presents a classic dual-threat scenario in organic synthesis:
Steric Hindrance: The methyl groups at the
α
(C2) and
γ
(C4) positions create a tight steric pocket around the primary hydroxyl group, actively repelling bulky oxidants.
α
-Epimerization Risk: Once the aldehyde (2,4,6-trimethylheptanal) is formed, the C2 proton becomes highly acidic. Exposure to basic conditions or prolonged reaction times will lead to rapid epimerization, destroying the stereochemical integrity of your molecule.
This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yielding, stereoretentive oxidation.
I. Comparative Oxidation Data
Choosing the right oxidant is a balancing act between steric tolerance and reaction mildness. Based on extensive optimization studies on highly similar polymethylated natural product fragments (such as the C1-C11 fragment of Baulamycin A [1]), we can quantify the performance of standard oxidants.
Table 1: Performance Matrix for
α
-Methyl Hindered Primary Alcohols
Oxidation Method
Typical Yield
Diastereomeric Ratio (dr)*
Steric Tolerance
Primary Byproducts
Swern Oxidation
85–92%
9.4 : 1 (Best)
Excellent
Me₂S, CO, CO₂, Et₃N·HCl
Dess-Martin (DMP)
88–95%
6.7 : 1 (Moderate)
Good
Iodane residues, AcOH
TEMPO / BAIB
60–75%
4.3 : 1 (Poor)
Poor
BAIB residues
TPAP / NMO
50–65%
3.4 : 1 (Poor)
Moderate
Ruthenium residues
*dr represents the ratio of the desired stereoisomer to the C2-epimerized byproduct. Higher is better.
II. Oxidation Decision Workflow
To minimize trial and error, use the following logical workflow to select the appropriate oxidation strategy based on your specific project constraints.
Decision matrix for selecting the optimal oxidation method for 2,4,6-trimethylheptan-1-ol.
III. Self-Validating Experimental Protocols
Protocol A: The Optimized Swern Oxidation (Recommended)
Counter-intuitively, the strongly basic Swern oxidation outperforms "milder" oxidants in preventing epimerization for this specific substrate [1]. The causality: The chlorodimethylsulfonium intermediate is exceptionally small, bypassing the C2/C4 steric bulk to react instantly. By forcing a rapid reaction at -78 °C and quenching before warming, the aldehyde is never exposed to free base at temperatures where enolization occurs [2].
Step-by-Step Methodology:
Activation: To a flame-dried flask under Argon, add oxalyl chloride (1.5 equiv) and anhydrous CH₂Cl₂ (0.2 M). Cool strictly to -78 °C using a dry ice/acetone bath.
Oxidant Formation: Add anhydrous DMSO (3.0 equiv) dropwise over 5 minutes. Self-Validation: Vigorous gas evolution (CO/CO₂) confirms the formation of the active electrophile. Stir for 15 minutes.
Substrate Addition: Dissolve 2,4,6-trimethylheptan-1-ol (1.0 equiv) in a minimal amount of CH₂Cl₂ and add dropwise down the side of the flask to pre-cool the solution. Stir for 45 minutes at -78 °C.
Elimination: Add anhydrous Triethylamine (Et₃N) (4.0 equiv) dropwise. Stir for 30 minutes at -78 °C.
Cold Quench (Critical Step): Do NOT remove the cooling bath. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (equal volume to the reaction mixture).
Workup: Remove the bath, allow the mixture to warm to room temperature, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.
If you lack cryogenic capabilities, DMP is a viable alternative, though it carries a slightly higher risk of epimerization due to the release of acetic acid during the reaction.
Step-by-Step Methodology:
Preparation: Dissolve the alcohol (1.0 equiv) in wet CH₂Cl₂ (0.1 M). Note: A trace amount of water (1 drop per 10 mL) accelerates the ligand exchange on the iodine center, speeding up the reaction and reducing epimerization time.
Buffering: Add solid NaHCO₃ (5.0 equiv). This neutralizes the acetic acid byproduct, preventing acid-catalyzed enolization of the C2 center.
Oxidation: Add DMP (1.5 equiv) in one portion at 0 °C. Stir and allow to warm to room temperature.
Validation & Quench: Monitor by TLC. Upon completion (typically 1-2 hours), quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the organic layer is completely clear (destroys excess iodane).
IV. Troubleshooting & FAQs
Q: Why is my TEMPO/BAIB oxidation stalling at 50% conversion?A: This is a classic steric mismatch. TEMPO oxidations rely on the formation of a bulky oxoammonium ion. The methyl groups at C2 and C4 of 2,4,6-trimethylheptan-1-ol create a severe steric clash, preventing the alcohol from attacking the nitrogen center. Switch to Swern oxidation, which utilizes a much smaller, highly electrophilic sulfur intermediate.
Q: I am observing a mixture of diastereomers in my ¹H NMR after Swern oxidation. How do I prevent this?A: You are observing
α
-epimerization. This happens when the newly formed 2,4,6-trimethylheptanal is exposed to excess triethylamine at elevated temperatures. Ensure your cooling bath is strictly maintained at -78 °C. Most importantly, you must quench the reaction with NH₄Cl while it is still at -78 °C . If you allow the reaction to warm to room temperature before quenching (a common mistake in standard Swern protocols), the Et₃N will enolize the C2 position.
Q: Can I use Pyridinium Chlorochromate (PCC) for this reaction?A: It is highly discouraged. PCC is acidic. The
α
-chiral center of your product is extremely sensitive to acid-catalyzed enolization. Furthermore, chromium residues are toxic and notoriously difficult to separate from aliphatic aldehydes.
Q: How do I safely scale up the Swern oxidation given the toxic byproducts?A: Swern oxidation produces dimethyl sulfide (Me₂S), which is highly odorous, and carbon monoxide (CO), which is toxic [3]. For scale-ups (>50g):
Perform the reaction in a high-flow fume hood.
Vent the reaction exhaust through a bleach trap (sodium hypochlorite). The bleach will instantly oxidize the volatile Me₂S into odorless, water-soluble dimethyl sulfoxide (DMSO) or dimethyl sulfone.
V. Mechanistic Pathway: The Epimerization Trap
Understanding the exact step where stereochemistry is lost is critical for optimizing your workflow. The diagram below illustrates the Swern pathway and the specific node where base-catalyzed epimerization occurs.
Swern oxidation pathway highlighting the risk of base-catalyzed C2-epimerization.
VI. References
Title: Total Synthesis of Reported Structure of Baulamycin A and Its Congeners
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Swern Oxidation
Source: Wikipedia (Organic Chemistry Portal)
URL: [Link]
Optimization
separating stereoisomers of 2,4,6-trimethylheptan-1-ol via chiral chromatography
Topic: Separating Stereoisomers of 2,4,6-trimethylheptan-1-ol Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance for your chiral separa...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Separating Stereoisomers of 2,4,6-trimethylheptan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance for your chiral separation challenges. The separation of non-aromatic, flexible molecules like 2,4,6-trimethylheptan-1-ol presents a unique set of obstacles. This guide is structured to walk you through foundational concepts, a robust method development strategy, and a detailed troubleshooting section to address common issues you may encounter in the lab.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the preliminary questions essential for building a successful separation method for a challenging analyte like 2,4,6-trimethylheptan-1-ol.
Q1: What makes the chiral separation of 2,4,6-trimethylheptan-1-ol particularly challenging?
The molecular structure of 2,4,6-trimethylheptan-1-ol lacks the common features that facilitate many chiral separations. The primary challenges are:
Absence of Aromatic Rings: Many popular Chiral Stationary Phases (CSPs), especially certain Pirkle-type and polysaccharide phases, rely heavily on π-π interactions with aromatic groups on the analyte to achieve separation.[1] This molecule's purely aliphatic structure renders that primary interaction mechanism ineffective.
High Conformational Flexibility: The long alkyl chain can adopt numerous spatial conformations. For effective chiral recognition to occur, the analyte must present a relatively stable conformation to the CSP. High flexibility can average out the subtle 3D differences between enantiomers, making separation difficult.
Limited Interaction Points: The primary interaction points are the hydroxyl (-OH) group, capable of hydrogen bonding, and the overall molecular shape for steric or inclusion-based interactions. This limited number of strong interaction sites requires a highly selective CSP.
Q2: Which types of Chiral Stationary Phases (CSPs) are most promising for this separation?
Given the analyte's structure, success is most likely on CSPs that do not depend on π-π interactions. The primary candidates are:
Polysaccharide-based CSPs: These are the most versatile and widely successful CSPs.[2][3] They are based on cellulose or amylose polymers derivatized with functional groups (e.g., carbamates, esters).[4] Separation occurs as the analyte enters "chiral pockets" or grooves within the polymer structure.[2] The combination of hydrogen bonding with the carbamate groups and shape-based steric interactions makes them ideal for aliphatic alcohols.[5] Immobilized polysaccharide phases are highly recommended as they allow for a wider range of solvents, which can be crucial for optimization.[2][6]
Cyclodextrin-based CSPs: These CSPs function by forming temporary inclusion complexes with the analyte.[7] The analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin ring. Chiral recognition is achieved through interactions between the analyte's chiral centers and the functional groups on the rim of the cyclodextrin. While often used for molecules with aromatic rings that can be included, they can also be effective for aliphatic compounds of the right size and shape.[7]
Q3: Which chromatographic mode (Normal Phase, Reversed Phase, etc.) should I start with?
A systematic screening approach is always best.[3][8] For 2,4,6-trimethylheptan-1-ol, the recommended starting order is:
Normal Phase (NP): This mode typically uses a non-polar mobile phase like hexane or heptane with a small amount of an alcohol modifier (e.g., isopropanol, ethanol).[9] NP often provides excellent selectivity for polar compounds like alcohols on polysaccharide CSPs, as it promotes the crucial hydrogen bonding interactions between the analyte's hydroxyl group and the CSP.[5]
Polar Organic (PO) Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with an alcohol modifier. It offers different selectivity compared to NP and can be very effective.[1]
Reversed Phase (RP): This mode uses aqueous-organic mobile phases (e.g., water/acetonitrile or water/methanol). While generally less common for this type of analyte, it should not be dismissed, as some modern immobilized polysaccharide CSPs show surprising selectivity in RP mode.[3]
Part 2: A Systematic Protocol for Chiral Method Development
A trial-and-error approach to chiral separations is inefficient.[7] This protocol provides a structured workflow to systematically identify and optimize separation conditions.
Step 1: Initial Column and Mobile Phase Screening
The goal of this step is not to achieve baseline resolution, but to find a CSP and mobile phase combination that shows any hint of separation ("peak splitting" or a "shoulder"). This is the most critical step.[10]
Protocol:
Select Columns: Choose 2-4 columns for initial screening. A good starting set would include one amylose-based and one cellulose-based immobilized polysaccharide CSP.
Prepare Mobile Phases: Prepare the screening mobile phases as detailed in the table below. Ensure use of high-purity, HPLC-grade solvents.
Equilibrate Thoroughly: Equilibrate each column with the first mobile phase for at least 30-50 column volumes. Polysaccharide columns can require longer equilibration times than standard achiral columns.[10][11]
Inject Sample: Inject the analyte at a low concentration (e.g., 0.1-0.5 mg/mL) to avoid column overload.
Run Screening Protocol: Run the sample on each column/mobile phase combination. If no peak elutes after 30 minutes, move to the next condition.[10]
Caption: A systematic workflow for developing a chiral HPLC method.
Step 2: Method Optimization
Once a promising CSP/mobile phase combination is found, the next step is to refine the parameters to achieve a baseline resolution (Rs ≥ 1.5).
Protocol:
Optimize Modifier Percentage (for NP):
Using the best alcohol modifier (IPA or EtOH), systematically vary its concentration. For a 90:10 Hexane/IPA mobile phase, test 95:5, 92:8, 88:12, and 85:15. The optimal point is often a trade-off between resolution and run time.
Optimize Flow Rate:
Chiral separations often benefit from lower flow rates, which can increase efficiency by minimizing resistance to mass transfer. Reduce the flow rate from 1.0 mL/min to 0.5 mL/min, and then to 0.25 mL/min, observing the impact on resolution.
Optimize Temperature:
Temperature is a powerful tool in chiral separations. Generally, lower temperatures increase selectivity by enhancing the subtle intermolecular interactions responsible for chiral recognition.[10][11]
Using a column thermostat, analyze the sample at 15°C, 25°C (initial), and 40°C. Note that in some rare cases, increasing the temperature can improve a separation or even reverse the elution order.[12][13]
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you might face during your experiment.
Q1: I'm seeing no separation at all (a single, co-eluting peak). What should I do?
A complete lack of separation is a common starting point. Don't be discouraged; it simply means the current combination of CSP and mobile phase does not provide the necessary stereospecific interactions.[11]
Potential Cause 1: Inappropriate CSP/Mobile Phase Combination. The fundamental mechanism for separation is the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[2] If the energies of these complexes are too similar, no separation occurs.
Solution: The most effective solution is to change the CSP or the mobile phase mode.[3] If you started with a cellulose-based CSP in normal phase, switch to an amylose-based CSP. If that fails, try both columns in polar organic mode. The different structures (helical vs. linear) of amylose and cellulose often provide complementary selectivities.[3]
Potential Cause 2: Insufficient Column Equilibration. Polysaccharide CSPs can act like a "sponge" with mobile phase components, especially alcohol modifiers.[5] If the phase is not fully saturated and equilibrated, its chiral recognition properties will be inconsistent or absent.
Solution: Ensure the column is flushed with at least 30-50 column volumes of the new mobile phase before the first injection. When changing modifier percentages, even by a small amount, re-equilibrate for at least 15-20 column volumes.[10][14]
Q2: My peaks are partially separated, but the resolution is poor (Rs < 1.5). How can I improve it?
This is an excellent starting point! It confirms your chosen CSP is capable of chiral recognition. Improving resolution now becomes a matter of optimization. Selectivity is the most powerful factor for improving resolution.[3][11]
Potential Cause 1: Suboptimal Mobile Phase Composition. The type and concentration of the alcohol modifier in normal phase dramatically affect selectivity.[9][15]
Solution: Systematically adjust the alcohol percentage in small increments (e.g., 1-2%). Also, test different alcohols (e.g., switch from isopropanol to ethanol). Different alcohols can alter the hydrogen bonding and steric environment within the CSP's chiral pockets.[5]
Potential Cause 2: High Flow Rate. Chiral stationary phases often exhibit lower efficiency than achiral phases due to slow mass transfer of the analyte into and out of the complex chiral selector.
Solution: Reduce the flow rate. Decreasing the flow rate from 1.0 mL/min to 0.5 mL/min or even lower gives the enantiomers more time to interact with the stationary phase, which increases the number of theoretical plates and often improves resolution.[11]
Potential Cause 3: High Temperature. As a thermodynamic parameter, temperature directly influences the stability of the transient diastereomeric complexes.[16]
Solution: Decrease the column temperature. Lowering the temperature (e.g., to 10°C or 15°C) often enhances the stability of the interactions, leading to a larger difference in retention between the two enantiomers (i.e., higher selectivity).[11][13]
Diagram: Troubleshooting Poor Resolution
Caption: A decision tree for systematically troubleshooting poor resolution.
Q3: My peaks are broad and/or tailing. What causes this and how can I fix it?
Poor peak shape degrades resolution and makes accurate quantification difficult.[11]
Potential Cause 1: Column Overload. Injecting too much sample mass can saturate the active sites on the CSP, leading to peak broadening and tailing.[17]
Solution: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape improves significantly, the original sample was overloading the column.[12]
Potential Cause 2: Column Contamination or Degradation. Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[6][18]
Solution: Implement a rigorous column washing protocol. For immobilized polysaccharide columns, you can often use strong, "forbidden" solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to strip contaminants. Always follow the manufacturer's specific instructions for column regeneration.[6][14]
Potential Cause 3: Extra-Column Dead Volume. Excessive tubing length or poorly made fittings between the injector, column, and detector can cause peak broadening.
Solution: Ensure all connection tubing is as short as possible and that all fittings are properly seated to minimize dead volume.
Q4: My retention times are drifting between injections. Why is this happening?
Irreproducible retention times are a sign of an unstable system.
Potential Cause 1: Insufficient Equilibration. This is the most common cause in chiral chromatography.[11] If the column is not fully equilibrated with the mobile phase, retention times will drift (usually downwards) as the column becomes saturated.
Solution: Be patient and rigorous with equilibration. Establish a fixed, sufficient equilibration time (e.g., 30 minutes) and use it for every run and after every mobile phase change.
Potential Cause 2: Mobile Phase Instability. In normal phase, the more volatile hexane can evaporate faster than the alcohol modifier, changing the mobile phase composition and causing retention times to shift.
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.
Potential Cause 3: Column "Memory" Effects. Some mobile phase additives (though less common for this analyte) can strongly adsorb to the CSP and alter its properties for many subsequent runs, even after the additive is removed.[19][20]
Solution: If you suspect a memory effect from a previous project, a thorough column regeneration/wash is required.[6] It is best practice to dedicate columns to specific mobile phase types or analytes to avoid this issue.
References
A Strategy for Developing HPLC Methods for Chiral Drugs.
An Introduction to Peak Tailing, Fronting and Splitting in Chrom
Trouble with chiral separations.
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
“Entropically Driven” Chiral Separations in Supercritical Fluid Chromatography. Confirmation of Isoelution Temperature and Reversal of Elution Order. Analytical Chemistry.
preventing degradation and auto-oxidation of 2,4,6-trimethylheptan-1-ol during storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 2,4,6-trimethylheptan-1-ol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 2,4,6-trimethylheptan-1-ol. Due to its specific branched aliphatic structure, this compound is highly susceptible to auto-oxidation and degradation during long-term storage.
Troubleshooting Guide & FAQs
Q1: Why does 2,4,6-trimethylheptan-1-ol degrade so much faster than straight-chain alcohols like 1-octanol?A: The causality lies in its molecular architecture. 2,4,6-trimethylheptan-1-ol contains three tertiary carbon centers (at positions C2, C4, and C6). Tertiary carbon-hydrogen bonds are significantly weaker than secondary or primary C-H bonds. When exposed to initiators like UV light, heat, or trace metals, these tertiary hydrogens are easily abstracted, forming highly stable tertiary carbon radicals. These radicals rapidly react with atmospheric oxygen to form hydroperoxides, initiating a chain reaction known as auto-oxidation 1[1].
Q2: I noticed my stored batch has turned slightly yellow and its viscosity has changed. What happened?A: Yellowing and viscosity changes are macroscopic indicators of advanced auto-oxidation. The hydroperoxides formed during the initial oxidation phase undergo homolytic cleavage, breaking the carbon backbone into smaller aldehydes and ketones. These carbonyl compounds can further undergo aldol condensation reactions, forming conjugated, colored macromolecular substances (gums) that increase viscosity and impart a yellow hue 1[1].
Q3: How can I analytically confirm if my batch has undergone auto-oxidation before using it in a sensitive drug synthesis?A: You should establish a self-validating analytical system. Do not rely solely on visual inspection. Use the quantitative markers outlined in Table 1 to assess the integrity of your batch. If peroxide levels exceed 10 ppm, the batch must be purified or discarded due to both chemical incompatibility and explosion hazards2[2].
Q4: What is the most effective way to prevent this degradation?A: Prevention requires disrupting the auto-oxidation cycle. This is achieved by:
Excluding Oxygen: Storing under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the liquid).
Blocking UV Light: Using amber glass containers, as UV radiation significantly lowers the activation energy required for initial radical formation 3[3].
Adding Antioxidants: Introducing a radical scavenger like Butylated hydroxytoluene (BHT) at 100–250 ppm. BHT donates a hydrogen atom to the peroxy radical, forming a stable phenoxy radical that does not propagate the chain 3[3].
Analytical Markers of Degradation
Table 1: Quantitative Markers of Degradation in Branched Alcohols
Analytical Technique
Target Marker / Signal
Indication of Degradation
Action Threshold
Peroxide Test Strips
Hydroperoxide (ROOH) concentration
Active auto-oxidation chain reaction
> 10 ppm (Purify or Discard)
1H-NMR (CDCl3)
~9.5 – 10.0 ppm (Singlet/Triplet)
Presence of aldehyde protons from chain cleavage
Any detectable peak
FT-IR Spectroscopy
~1710 – 1740 cm⁻¹
Carbonyl (C=O) stretch from ketones/aldehydes
> 2% relative transmittance
GC-MS
Lower molecular weight peaks
Fragmentation of the C10 backbone
> 1% total peak area
Visualizing the Degradation and Stabilization Workflows
To better understand the mechanistic breakdown and how to prevent it, refer to the following logical pathways.
Logical pathway of auto-oxidation in branched alcohols.
Step-by-step workflow for the stabilized storage of branched alcohols.
Experimental Protocols
Protocol A: Stabilizing 2,4,6-Trimethylheptan-1-ol for Long-Term Storage
This protocol establishes a self-validating system to ensure the chemical remains pristine over months of storage.
Materials:
2,4,6-trimethylheptan-1-ol (verified >99% purity)
Butylated hydroxytoluene (BHT), >99%
Argon gas (Ultra-high purity, 99.999%)
Amber glass bottles with PTFE-lined caps
Peroxide test strips (0-100 ppm range)
Step-by-Step Methodology:
Baseline Validation: Test the raw alcohol using a peroxide test strip. Dip the strip for 1 second, shake off excess, and read after 15 seconds. Proceed only if peroxides are < 5 ppm.
Antioxidant Addition: Weigh out exactly 10 mg of BHT for every 100 mL of 2,4,6-trimethylheptan-1-ol. This achieves a concentration of ~100 ppm. Stir gently until the BHT is completely dissolved. Causality note: BHT acts as a sacrificial radical scavenger, halting the propagation phase of auto-oxidation.
Inert Gas Purging: Transfer the stabilized solution into an amber glass bottle, leaving about 10-20% headspace. Insert an Argon gas line (fitted with a sterile needle) directly into the liquid. Purge gently for 5 minutes to displace dissolved oxygen.
Headspace Blanketing: Pull the needle above the liquid level and blanket the headspace with Argon for an additional 1 minute.
Sealing and Storage: Immediately cap the bottle tightly with a PTFE-lined cap. Wrap the seal with Parafilm. Store the bottle in a dedicated chemical refrigerator at 4°C.
Protocol B: Removal of BHT Prior to Sensitive Assays
BHT can interfere with certain downstream drug development assays or radical-based synthetic steps. It must be removed immediately prior to use.
Materials:
Basic Alumina (Activity I)
Glass chromatography column
Glass wool
Step-by-Step Methodology:
Column Preparation: Pack a small glass column with a plug of glass wool, followed by 5 grams of basic alumina per 50 mL of alcohol to be purified.
Conditioning: Flush the column with a small amount of pure, unstabilized solvent (e.g., hexane) if necessary, or use it dry.
Elution: Pass the BHT-stabilized 2,4,6-trimethylheptan-1-ol through the basic alumina. Causality note: The phenolic hydroxyl group of BHT interacts strongly with the basic sites on the alumina, retaining the antioxidant while the aliphatic alcohol passes through.
Validation: Collect the eluent. To validate BHT removal, run a quick GC-MS of the eluent to confirm the absence of the BHT peak (typically eluting at a distinct retention time from the alcohol). Use the purified alcohol immediately.
References
Dai, S., Yu, C., Liang, M., Cheng, H., Li, W., & Lai, F. (2023). "Oxidation characteristics and thermal stability of Butylated hydroxytoluene." Arabian Journal of Chemistry. 3
Office of Clinical and Research Safety. "Peroxide Forming Chemicals: Management, Retention and Storage." Vanderbilt University Medical Center. 2
Czarnocka, J., Matuszewska, A., & Odziemkowska, M. (2015). "Autoxidation of Fuels During Storage." IntechOpen. 1
Technical Support Center: Troubleshooting Low Ionization Efficiency of 2,4,6-trimethylheptan-1-ol in LC-MS
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and practical solutions for researchers, scientists, and drug development professionals experiencing low ionization efficie...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and practical solutions for researchers, scientists, and drug development professionals experiencing low ionization efficiency with 2,4,6-trimethylheptan-1-ol in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Our approach is built on explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of 2,4,6-trimethylheptan-1-ol.
Q1: Why is the LC-MS signal for 2,4,6-trimethylheptan-1-ol so low, especially with Electrospray Ionization (ESI)?
A: 2,4,6-trimethylheptan-1-ol is a long-chain branched alcohol with relatively low polarity and lacks readily ionizable functional groups. Electrospray Ionization (ESI) is most efficient for compounds that are already charged in solution or are highly polar.[1][2] Since this alcohol is not a strong acid or base, it does not easily form ions in the liquid phase, leading to poor ESI response.
Q2: Which ionization source is better for this compound: ESI or Atmospheric Pressure Chemical Ionization (APCI)?
A: Atmospheric Pressure Chemical Ionization (APCI) is generally the superior choice for 2,4,6-trimethylheptan-1-ol. APCI is designed for less polar, thermally stable compounds with molecular weights typically under 1500 Da.[1][3][4] The ionization mechanism involves gas-phase ion-molecule reactions, which is more effective for neutral molecules like this alcohol than ESI's liquid-phase mechanism.[4][5]
Q3: If I do get a signal, what are the most likely ions (adducts) I should be looking for?
A: In positive ion mode , you should primarily look for the protonated molecule [M+H]+. Depending on mobile phase purity and additives, you may also see sodium [M+Na]+ or ammonium [M+NH4]+ adducts. In APCI , you might also observe a radical cation [M]+• or a dehydrated ion [M+H-H2O]+. In negative ion mode , detection is less likely, but you could search for adducts with mobile phase anions, such as the formate [M+HCOO]- or acetate [M+CH3COO]- adducts.
Q4: Is chemical derivatization necessary to analyze this compound?
A: While not always necessary if APCI is available and optimized, derivatization is a powerful strategy if you are limited to an ESI source or require significantly lower detection limits. Derivatizing the primary alcohol group to an easily ionizable moiety, such as a tertiary amine, can dramatically improve ESI signal intensity.[6]
Part 2: Systematic Troubleshooting Workflow
Follow this logical progression from initial setup to advanced method development to diagnose and resolve low signal intensity.
The most critical decision is choosing the right tool for the job. The chemical nature of 2,4,6-trimethylheptan-1-ol—low polarity and thermal stability—makes it a prime candidate for APCI.
Causality Explained:
ESI relies on producing ions in the liquid phase, which then transfer to the gas phase. For a neutral alcohol, this is an inefficient process. Factors like surface tension and solvent evaporation play a major role.
APCI first vaporizes the entire LC eluent stream into a gas. A corona discharge then ionizes the solvent molecules, which in turn donate a proton (or charge) to the gaseous analyte molecules.[4][5][7] This gas-phase mechanism bypasses the need for the analyte to be charged in solution, making it ideal for compounds of low to moderate polarity.[3]
Even with the correct source, parameters must be tuned to maximize signal. Use a systematic, one-factor-at-a-time approach while infusing a standard solution of your analyte.
Experimental Protocol: APCI Optimization
Prepare Analyte Solution: Create a solution of 2,4,6-trimethylheptan-1-ol (e.g., 1-10 µg/mL) in a typical mobile phase composition (e.g., 80:20 Methanol:Water).
Infuse Solution: Using a syringe pump and a T-fitting, infuse the analyte solution directly into the MS source at your intended LC flow rate (e.g., 0.4-0.8 mL/min).
Set Initial Parameters: Begin with the manufacturer's recommended default APCI settings.
Optimize Sequentially: Monitor the signal intensity of the target ion (e.g., [M+H]+) as you adjust each parameter listed in the table below. Adjust one parameter, find its optimal value (where signal is highest and most stable), set it to that value, and then move to the next.[8][9]
Table 1: Key APCI Parameters for Optimization
Parameter
Typical Starting Value
Optimization Range
Rationale & Expert Insight
Vaporizer Temperature
350 °C
300 - 500 °C
Critical Parameter. Ensures complete vaporization of the LC eluent and analyte. Higher temperatures are often better for less volatile compounds, but excessive heat can cause thermal degradation (unlikely for this stable alcohol).[4][5][10]
Corona Discharge Current
4 µA
1 - 10 µA
Controls the density of primary reactant ions from the solvent. Too low, and ionization is inefficient. Too high, and it can lead to instability or in-source fragmentation.[10][11]
Nebulizer Gas Pressure
40 psig
30 - 60 psig
Aids in forming a fine aerosol for efficient vaporization. This parameter is highly dependent on the LC flow rate; higher flow rates generally require higher pressures.[11]
Drying Gas Flow & Temp
5 L/min, 300 °C
3 - 12 L/min, 250 - 350 °C
Helps to desolvate and vaporize the aerosolized droplets before they reach the corona discharge region.
Capillary Voltage
2000 V
1000 - 4000 V
In APCI, this voltage primarily guides ions into the mass analyzer, having less effect on ion formation itself compared to ESI.[11]
Workflow Step 3: Advanced Strategies for ESI
If you are constrained to an ESI source, success hinges on modifying the mobile phase to promote ion formation. The goal is to facilitate the creation of [M+H]+ (protonation) or [M+NH4]+ (adduct formation) in the ESI droplets.
Causality Explained:
The ionization efficiency in ESI is strongly influenced by the analyte's ability to compete for charge at the surface of the evaporating droplet.[2] By adding a volatile acid (like formic acid), you increase the concentration of protons, making protonation of the alcohol's hydroxyl group more favorable. Alternatively, adding ammonium formate provides a high concentration of NH₄⁺ ions, which can form stable adducts with molecules that have lone pairs of electrons (like the oxygen in the alcohol).[12]
Caption: ESI Mobile Phase Optimization Logic.
Experimental Protocol: ESI Mobile Phase & Source Optimization
Test Acidic Modifier: Prepare mobile phases (both aqueous and organic) containing 0.1% formic acid. Analyze your sample and specifically look for the mass of the protonated molecule, [M+H]+.
Test Ammonium Adduct Former: If the signal with formic acid is weak, switch to mobile phases containing 5-10 mM ammonium formate.[12] In this case, extract ions for both [M+H]+ and [M+NH4]+, as the ammonium adduct may be significantly more intense.
Optimize Source Parameters: Once the mobile phase is selected, optimize key ESI source parameters.
Drying Gas Temperature and Flow: These are critical for desolvating the ESI droplets to release ions. Insufficient drying will result in a poor signal and high noise.
Capillary Voltage: Optimize for a stable spray current and maximum analyte signal.
Nebulizer Pressure: Adjust to achieve a fine, consistent aerosol.
Workflow Step 4: Alternative & Advanced Approaches
If the above steps fail to yield the required sensitivity, consider these advanced methods.
Atmospheric Pressure Photoionization (APPI): APPI is another excellent gas-phase ionization technique that uses photons to ionize analytes. It can be particularly effective for nonpolar compounds that are challenging for both ESI and APCI.[1] It often requires the use of a photo-ionizable "dopant," such as toluene, added to the mobile phase.
Chemical Derivatization: This is a classic and highly effective technique to improve the ionization efficiency of difficult compounds. The strategy involves chemically modifying the analyte to attach a functional group that is very easy to ionize.
Concept: Convert the neutral, weakly ionizing alcohol into a molecule with a permanent charge or a highly basic site.
Example Protocol (Conceptual): React 2,4,6-trimethylheptan-1-ol to form a dimethylglycine (DMG) ester.[6] The resulting derivative now contains a tertiary amine, which is extremely basic and will be readily protonated in a standard acidic mobile phase for high-sensitivity ESI analysis. This transforms the analytical challenge from detecting a difficult alcohol to detecting an easy-to-ionize amine.
Part 3: General System Health & Best Practices
Sometimes, poor signal is not due to analyte chemistry but to underlying system issues. Always rule these out.
Ion Source Contamination: A dirty ion source is a common cause of reduced sensitivity.[13] Perform regular cleaning of the ion source components, including the capillary, cone, or orifice plate, according to the manufacturer's protocol.
System Suitability: Before troubleshooting your analyte, confirm the system is performing as expected by injecting a known, reliable standard. This helps differentiate between a compound-specific issue and a general instrument problem.[14]
Mobile Phase Quality: Always use high-purity, LC-MS grade solvents and additives.[12] Contaminants can suppress the ionization of your target analyte (a phenomenon known as matrix effects or ion suppression).[13]
LC System Integrity: Check for leaks, ensure the pump is delivering the correct flow rate, and verify that the column is not clogged or degraded. An unstable flow can lead to an unstable spray and poor signal.[15]
References
Atmospheric-pressure Chemical Ionization. (2022). Encyclopedia MDPI. [Link]
Ion Adduct of Alcohols in Negative Electrospray Ionization. (2025). ResearchGate. [Link]
Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. (2015). Analytical Chemistry. [Link]
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. [Link]
Atmospheric-pressure chemical ionization. (n.d.). Wikipedia. [Link]
Ester Formation in Alcohol Microdroplet Sprays. (n.d.). PMC. [Link]
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]
Chemical-Vapor-Assisted Electrospray Ionization for Increasing Analyte Signals in Electrospray Ionization Mass Spectrometry. (2013). Analytical Chemistry. [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
Tips for Optimizing Key Parameters in LC–MS. (2016). LCGC International. [Link]
The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. (2017). PubMed. [Link]
The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. (2016). Journal of the American Society for Mass Spectrometry. [Link]
Unraveling the Mechanism of Electrospray Ionization. (2012). Analytical Chemistry. [Link]
Optimizing the Agilent Multimode Source. (n.d.). Agilent. [Link]
Development of cVSSI-APCI for the Improvement of Ion Suppression and Matrix Effects in Complex Mixtures. (2022). Analytical Chemistry. [Link]
Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics. (2022). MDPI. [Link]
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. (2023). PMC. [Link]
Application of electrospray ionization mass spectrometry to study the hydrophobic interaction between the ɛ and θ subunits of DNA polymerase III. (n.d.). PMC. [Link]
Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. (2021). RSC Advances. [Link]
Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. (2001). PubMed. [Link]
Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. (2025). Analytical and Bioanalytical Chemistry. [Link]
Mobile phases compatible for LC/MS. (n.d.). Shimadzu. [Link]
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). American Association for Clinical Chemistry. [Link]
Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. (2016). PLOS One. [Link]
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]
ESI-MS Insights into Acceptorless Dehydrogenative Coupling of Alcohols. (2016). ACS Catalysis. [Link]
Any suggestions for very low intensity in LC/MS/MS? (2013). ResearchGate. [Link]
Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. (n.d.). PubMed. [Link]
Comparative Analysis of 2,4,6-Trimethylheptan-1-ol against Highly Branched Chain Alcohols in Pharmaceutical Applications
Introduction: The Strategic Role of Molecular Architecture In the landscape of modern pharmaceutical development, highly branched chain alcohols are frequently categorized as bulk excipients or surfactants. However, appr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Molecular Architecture
In the landscape of modern pharmaceutical development, highly branched chain alcohols are frequently categorized as bulk excipients or surfactants. However, approaching these molecules through the lens of structural causality reveals that they are not a monolithic class. The utility of a branched alcohol bifurcates sharply based on its stereochemistry, hydroxyl positioning, and structural symmetry 1.
While industrially ubiquitous branched alcohols like 2,4,7,9-tetramethyldec-5-yne-4,7-diol (TMDD) serve as exceptional low-foaming excipients 2, 2,4,6-trimethylheptan-1-ol occupies a highly specialized niche. Its repeating methyl triad mimics the polypropionate backbone found in many bioactive marine natural products, making it an indispensable chiral synthon for complex active pharmaceutical ingredient (API) synthesis 3. This guide objectively compares the performance, chemical reactivity, and application workflows of 2,4,6-trimethylheptan-1-ol against other highly branched alternatives.
Physicochemical Profiling & Comparative Analysis
The performance of a branched alcohol is dictated by the steric environment surrounding its hydroxyl group. The primary hydroxyl in 2,4,6-trimethylheptan-1-ol allows for selective protection and oxidation, which is essential for iterative carbon-carbon bond formation 4. In contrast, symmetrical or alkyne-centered branched alcohols possess sterically hindered secondary or tertiary hydroxyls, making them chemically inert but physically active as interfacial modulators.
Table 1: Structural and Functional Comparison of Branched Alcohols
Parameter
2,4,6-Trimethylheptan-1-ol
2,6,8-Trimethylnonan-4-ol
2,4,7,9-Tetramethyldec-5-yne-4,7-diol (TMDD)
Molecular Formula
C10H22O
C12H26O
C14H26O2
Molecular Weight
158.28 g/mol
186.34 g/mol
226.36 g/mol
Hydroxyl Position
Primary (Terminal)
Secondary (Internal)
Tertiary (Internal, Diol)
Steric Profile
Repeating stereochemical triad
Symmetrical alkyl branching
Alkyne core with dense tertiary branching
Primary Pharma Role
Chiral Synthon (API Synthesis)
Penetration Enhancer / Intermediate
Low-foaming Surfactant / Excipient
Chemical Reactivity
High (Readily oxidized/protected)
Moderate (Sterically hindered)
Low (Highly sterically shielded)
Application Workflow 1: Stereocontrolled API Synthesis
Unlike bulk excipients, 2,4,6-trimethylheptan-1-ol is the architect's tool. The repeating methyl groups at the 2, 4, and 6 positions create a rigid stereochemical triad. This constrained geometry is critical for pre-organizing transition states during subsequent aldol additions or cross-metathesis reactions, as demonstrated in the total synthesis of the antibacterial agent Baulamycin A 3 and the potent antimitotic marine natural product (+)-Discodermolide 4.
Fig 1. Stereocontrolled synthetic workflow utilizing 2,4,6-trimethylheptan-1-ol as a chiral building block.
Protocol 1: Stereoselective Silyl Protection of 2,4,6-Trimethylheptan-1-ol
Objective: To sterically shield the primary hydroxyl group prior to aggressive organometallic chain elongation.
Causality & Logic: The primary hydroxyl is highly reactive. By installing a bulky tert-butyldimethylsilyl (TBS) group, we prevent unwanted side reactions during downstream synthesis. The use of imidazole acts as both a nucleophilic catalyst and an acid scavenger, driving the reaction forward while protecting the acid-sensitive substrate.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 1.0 equivalent of (2S,4S,6R)-2,4,6-trimethylheptan-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced silane hydrolysis.
Catalyst/Base Addition: Add 2.0 equivalents of imidazole. Stir for 5 minutes at 0 °C.
Silylation: Introduce 1.2 equivalents of TBSCl dropwise. Maintain at 0 °C for 1 hour, then warm to ambient temperature.
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Self-Validating Analysis:
TLC Monitoring: Confirm complete consumption of the starting material (visualized via phosphomolybdic acid stain; the silyl ether will elute significantly faster due to the loss of hydrogen bonding).
NMR Confirmation: Validate the product via ¹H NMR, specifically looking for the emergence of a distinct 9H singlet near 0.89 ppm (tert-butyl group) and a 6H singlet near 0.04 ppm (dimethyl silyl group) 4.
Application Workflow 2: Interfacial Modulation (The Excipient Niche)
Conversely, in formulation science, highly branched alcohols like TMDD or branched alkoxylate sulfates are selected precisely because their bulky hydrophobic tails prevent the close packing of surfactant molecules at the air-water interface 1. This steric repulsion breaks film elasticity, making them exceptional low-foaming wetting agents and solubility-enhancing excipients for poorly soluble drugs 5.
Fig 2. Mechanism of interfacial tension reduction and low-foam stabilization by highly branched alcohols.
Protocol 2: Critical Micelle Concentration (CMC) Determination for Branched Excipients
Objective: To quantify the self-assembly threshold of highly branched alcohol surfactants for formulation optimization.
Causality & Logic: Branched alcohols exhibit significant steric drag compared to linear analogs. This structural bulk delays their migration to the air-water interface. Therefore, standard dynamic surface tension measurements will yield artificially high CMC values; extended equilibration is mandatory for thermodynamic accuracy 1.
Step-by-Step Methodology:
Solution Matrix Preparation: Prepare a master stock solution of the branched alcohol excipient in Milli-Q water. Perform serial dilutions to generate 15 discrete concentration points ranging from 0.001 mM to 50 mM.
Equilibration Phase (Critical): Seal all sample vials and incubate at a constant 25 °C for 24 hours. Note: Skipping this step invalidates the thermodynamic equilibrium required for branched hydrophobic tails.
Tensiometry: Utilizing a Wilhelmy plate tensiometer, measure the static surface tension (γ) of each solution. Clean the platinum plate with a propane flame between every measurement to eliminate cross-contamination.
Data Synthesis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).
Self-Validating Analysis:
Inflection Point Identification: The CMC is mathematically derived from the intersection of the descending linear slope and the post-CMC horizontal plateau.
Purity Validation: A strict self-validating check is the absence of a "pre-CMC minimum" (a temporary dip in the curve before the plateau). If a dip is observed, it indicates the presence of highly lipophilic, unreacted branched alcohol impurities, necessitating re-purification of the excipient batch.
Conclusion
The selection of a highly branched chain alcohol must be driven by structural intent. While molecules like TMDD and branched alkoxylates act as the engineer's tool—providing physical stability and low-foaming properties in complex formulations—2,4,6-trimethylheptan-1-ol remains the architect's tool. Its primary hydroxyl and repeating stereochemical triad provide the precise geometric control required to synthesize the next generation of complex, life-saving polyketide therapeutics.
References
Structural Revision of Baulamycin A and Structure–Activity Relationships of Baulamycin A Derivatives | The Journal of Organic Chemistry - ACS Publications | 3
Large-Scale Synthesis of the Anti-Cancer Marine Natural Product (+)-Discodermolide. Part 3 | ACS Publications | 4
Synthesis and properties of branched alcohol alkoxylate sulfates | PMC - NIH | 1
What Are Excipients? 9 Common Examples | Colorcon | 5
Excipients' Attributes Crucial for Parenteral Preparation | Roquette | 2
reactivity comparison between 2,4,6-trimethylheptan-1-ol and 2,4,6-trimethylheptanoic acid
An in-depth comparative analysis of 2,4,6-trimethylheptan-1-ol and 2,4,6-trimethylheptanoic acid reveals a fascinating case study in organic reactivity. While both molecules share an identical, highly lipophilic polymeth...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of 2,4,6-trimethylheptan-1-ol and 2,4,6-trimethylheptanoic acid reveals a fascinating case study in organic reactivity. While both molecules share an identical, highly lipophilic polymethylated aliphatic backbone, the nature of their functional groups—and crucially, the spatial relationship of the branching to the reactive center—dictates entirely divergent synthetic strategies.
For researchers and drug development professionals synthesizing complex lipid nanoparticles (LNPs), prodrugs, or marine natural products (such as Callipeltin A or Vittatalactone), understanding the steric microenvironments of these molecules is critical for successful derivatization.
Mechanistic Causality: The Impact of Steric Hindrance
The reactivity of both molecules is governed by the 2-methyl group, but the structural consequences differ significantly based on the functional group present.
2,4,6-Trimethylheptanoic Acid (Alpha-Branching):
In this carboxylic acid, the 2-methyl group is positioned alpha to the electrophilic carbonyl carbon. This creates a massive steric shield that physically obstructs the Bürgi-Dunitz trajectory —the ~107° angle at which an incoming nucleophile must approach the carbonyl carbon[1]. Because of this, standard Fischer esterification (acid-catalyzed condensation) is kinetically unviable. The activation energy barrier is simply too high for weak nucleophiles like alcohols to attack the protonated carbonyl.
2,4,6-Trimethylheptan-1-ol (Beta-Branching):
In the alcohol counterpart, the 2-methyl group is beta to the nucleophilic oxygen. While this beta-branching introduces rotational drag and steric bulk compared to unbranched primary alcohols (e.g., 1-octanol), the oxygen's lone pairs remain sufficiently exposed[2]. It functions effectively as a nucleophile, though substitution reactions (to form alkyl halides) must be carefully managed to avoid carbocation-mediated skeletal rearrangements.
To esterify 2,4,6-trimethylheptanoic acid, chemists must bypass the steric block by generating a highly electrophilic, transient intermediate. The Yamaguchi esterification is the field-proven standard for this[3],[4]. By reacting the acid with 2,4,6-trichlorobenzoyl chloride, a mixed anhydride is formed. The subsequent addition of DMAP (4-dimethylaminopyridine) generates an ultra-reactive acylpyridinium intermediate that forces the esterification forward despite the alpha-branching.
Conversely, 2,4,6-trimethylheptan-1-ol can be readily esterified using standard coupling agents (e.g., Steglich conditions with DCC/DMAP) provided the partner carboxylic acid is not excessively hindered.
Halogenation and Substitution
Converting 2,4,6-trimethylheptan-1-ol to an alkyl halide using strong acids (like HBr) often leads to complex mixtures due to the propensity of branched systems to undergo E1 elimination or hydride shifts. To achieve clean substitution, the Appel reaction (using PPh₃ and NBS or CBr₄) is utilized[5]. This redox condensation proceeds via an oxyphosphonium intermediate, allowing for direct S_N2 displacement by the halide without the formation of a free carbocation.
Quantitative Data & Reactivity Profile
Property / Reactivity Metric
2,4,6-Trimethylheptan-1-ol
2,4,6-Trimethylheptanoic Acid
Functional Group
Primary Hydroxyl (-OH)
Carboxylic Acid (-COOH)
Steric Hindrance Origin
Beta-branching (C2-Methyl)
Alpha-branching (C2-Methyl)
Nucleophilic Attack Trajectory
Accessible (Oxygen lone pairs exposed)
Severely restricted (Bürgi-Dunitz angle blocked)
Preferred Esterification
Steglich (DCC/DMAP) or Acyl Chlorides
Yamaguchi (2,4,6-trichlorobenzoyl chloride)
Halogenation Strategy
Appel Reaction (PPh₃/NBS)
Conversion to Acid Chloride (Oxalyl Chloride)
Oxidation / Reduction
Oxidizes to aldehyde/acid (Pinnick/Jones)
Reduces to primary alcohol (LiAlH₄)
Experimental Protocols
Protocol A: Yamaguchi Esterification of 2,4,6-Trimethylheptanoic Acid
This protocol utilizes a mixed anhydride to overcome the alpha-steric hindrance, a method validated in the synthesis of the Callipeltin A core[3].
Mixed Anhydride Formation: Dissolve 1.0 eq of 2,4,6-trimethylheptanoic acid in anhydrous THF under an argon atmosphere. Add 1.2 eq of triethylamine (Et₃N). The Et₃N acts as a non-nucleophilic base to neutralize the HCl generated in the next step.
Activation: Dropwise, add 1.1 eq of 2,4,6-trichlorobenzoyl chloride. Stir at room temperature for 2 hours. Causality: The highly electron-withdrawing trichlorophenyl ring makes the resulting mixed anhydride an exceptional leaving group.
Nucleophilic Addition: In a separate flask, dissolve 1.0 eq of the target alcohol and 2.0 eq of DMAP in anhydrous toluene. Cannulate the mixed anhydride solution into the alcohol/DMAP mixture.
Reaction & Workup: Stir at 80°C for 12 hours. Monitor via TLC. Quench with saturated aqueous NaHCO₃ to hydrolyze unreacted anhydride. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Appel Bromination of 2,4,6-Trimethylheptan-1-ol
This protocol ensures clean conversion to the bromide without skeletal rearrangement, as utilized in the total synthesis of Vittatalactone[5].
Preparation: Dissolve 1.0 eq of 2,4,6-trimethylheptan-1-ol in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.
Phosphine Addition: Add 1.5 eq of triphenylphosphine (PPh₃) in a single portion. Stir until completely dissolved.
Halogenation: Slowly add 1.5 eq of N-Bromosuccinimide (NBS) in small portions over 15 minutes. Causality: Slow addition controls the exothermic formation of the bromophosphonium ion, preventing side reactions. The alcohol attacks the phosphonium, forming a strong P-O bond, which is subsequently displaced by the bromide ion via S_N2.
Workup: Stir for an additional 1 hour at 0 °C. Concentrate the mixture under reduced pressure. Triturate the residue with cold pentane to precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct. Filter through a Celite pad and concentrate the filtrate to yield the pure alkyl bromide.
Visualizations of Reactivity Workflows
Caption: Reactivity pathways and derivatization strategies for 2,4,6-trimethylheptyl derivatives.
Caption: Mechanistic bypass of alpha-steric hindrance via Yamaguchi esterification.
References
Breit, B., et al. "Enantioselective Total Synthesis of the Unnatural and the Natural Stereoisomers of Vittatalactone." The Journal of Organic Chemistry, 2010.[Link]
Horn, A., et al. "Synthesis of the cyclic heptapeptide core of callipeltin A." Organic Chemistry Frontiers, 2022.[Link]
Jolliffe, K. A., et al. "A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues." Beilstein Journal of Organic Chemistry, 2012.[Link]
Benchmarking Extraction Techniques for 2,4,6-Trimethylheptan-1-ol Recovery
Introduction & Physicochemical Profiling For drug development professionals and synthetic chemists, the efficient recovery of highly branched aliphatic alcohols from complex aqueous mixtures is a recurring bottleneck. 2,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
For drug development professionals and synthetic chemists, the efficient recovery of highly branched aliphatic alcohols from complex aqueous mixtures is a recurring bottleneck. 2,4,6-trimethylheptan-1-ol (C₁₀H₂₂O) is a prime example: a saturated monohydric alcohol with a molecular weight of 158.28 g/mol [1], frequently utilized as a critical chiral building block in the total synthesis of complex macrolides like 2[2] and 3[3].
Extracting this molecule requires navigating specific physicochemical constraints:
Steric Shielding vs. Electronegativity: The methyl groups at the 2, 4, and 6 positions create significant steric bulk around the primary hydroxyl group. Counter-intuitively, while this steric hindrance alters standard hydrogen-bonding with water, the electron-donating properties of these branched alkyl groups make the hydroxyl oxygen strongly electronegative[4].
Volatility: As a relatively low-molecular-weight alcohol, aggressive solvent evaporation during recovery often leads to co-evaporation and severe product loss[2].
Comparative Analysis of Extraction Methodologies
To benchmark the recovery of 2,4,6-trimethylheptan-1-ol, we evaluate three primary methodologies based on yield, purity, and scalability.
A. Liquid-Liquid Extraction (LLE) with Ethereal Solvents
LLE remains the gold standard for preparative-scale recovery. 2 over heavier alkanes or ethyl acetate because its low boiling point (34.6 °C) allows for gentle concentration in vacuo, mitigating the risk of volatilizing the target alcohol[2]. While highly scalable, the flammability of ether requires strict engineering controls.
B. Reactive Extraction via Transient Esterification
For highly complex matrices (e.g., fermentation broths or high-salt brines), standard LLE often suffers from emulsion formation. Reactive extraction circumvents this by 5 prior to extraction, drastically increasing its lipophilicity and achieving distribution ratios up to 200[5]. The enhanced electronegativity of branched alcohols like 2,4,6-trimethylheptan-1-ol also makes them exceptionally efficient at forming stable 4 for selective organic partitioning[4].
C. Solid-Phase Extraction (SPE)
Utilizing hydrophobic reverse-phase sorbents (e.g., HLB cartridges), SPE is ideal for trace recovery. However, its low loading capacity makes it economically unviable for bulk preparative recovery compared to LLE.
Quantitative Benchmarking Data
Extraction Technique
Solvent / Sorbent
Typical Recovery (%)
Purity (%)
Scalability
Key Limitation
LLE (Ethereal)
Diethyl Ether
85 - 95%
> 90%
High
High flammability, volatility
LLE (Ester)
Ethyl Acetate
75 - 85%
> 85%
High
Potential transesterification
Reactive Extraction
Borate / Isodecanol
80 - 90%
> 95%
Medium
Steric hindrance limits kinetics
Solid-Phase Extraction
C18 / HLB Cartridge
> 95%
> 98%
Low (Prep)
Low loading capacity, high cost
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that causality drives every experimental action.
Adapted from the enantioselective total synthesis of vittatalactone[2].
Validation Metric: GC-FID analysis of the final organic layer should exhibit a single major peak corresponding to the alcohol, confirming the absence of co-extracted polar impurities.
Thermal Quenching: Cool the aqueous reaction mixture containing 2,4,6-trimethylheptan-1-ol to 0 °C.
Causality: Quenching prevents thermal degradation and minimizes evaporative loss of the volatile alcohol during the exothermic addition of organic solvents.
Primary Extraction: Add 3 volumes of diethyl ether. Agitate vigorously and allow phase separation. Extract the aqueous layer three times.
Causality: Multiple extractions shift the partition equilibrium, maximizing the recovery yield of the moderately lipophilic compound.
Sequential Washing: Wash the combined organic layers with saturated aqueous CuSO₄, followed by saturated NaHCO₃, and finally brine.
Causality: CuSO₄ selectively chelates nitrogenous impurities. NaHCO₃ neutralizes residual acidic byproducts to prevent acid-catalyzed dehydration. Brine maximizes the ionic strength of the aqueous phase, breaking micro-emulsions and forcing the amphiphilic alcohol entirely into the ethereal layer.
Desiccation & Gentle Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at strictly < 30 °C.
Causality: Na₂SO₄ is less Lewis-acidic than MgSO₄, protecting the delicate alcohol. The strict temperature limit prevents the co-distillation of the branched alcohol with the ether.
Fig 1. Biphasic Liquid-Liquid Extraction workflow for 2,4,6-trimethylheptan-1-ol recovery.
Protocol 2: Reactive Extraction via Transient Esterification
Adapted from principles of aliphatic alcohol recovery from complex brines[4][5].
Validation Metric: FTIR spectroscopy of the loaded organic phase should confirm the presence of ester carbonyl/borate stretches, which must completely disappear upon hydrolytic stripping.
Chemical Modification: Treat the aqueous alcohol mixture with a benign modifying agent (e.g., sodium hydrogen carbonate or borate salt) to form a transient monoester.
Causality: Converting the alcohol into a monoester drastically increases its lipophilicity and distribution ratio without altering the solubility of the background aqueous matrix[5].
Counter-Current Extraction: Contact the modified aqueous phase with an apolar hydrocarbon solvent (e.g., isodecanol) at an O/A ratio of 1:1.
Causality: Counter-current extraction maximizes the concentration gradient across stages, ensuring >95% recovery even for sterically hindered substrates[6].
Hydrolytic Stripping: Back-extract the loaded organic phase with a mild aqueous base (e.g., 0.2 M NaOH) to hydrolyze the monoester, regenerating the free alcohol.
Causality: This self-validating step ensures that only the reversibly modified alcohol is recovered, leaving irreversible lipophilic impurities permanently trapped in the organic waste stream[5].
A Researcher's Guide to the Spectral Differentiation of 2,4,6-trimethylheptan-1-ol Diastereomers
For researchers engaged in stereoselective synthesis, natural product isolation, and drug development, the precise characterization of stereoisomers is a critical analytical challenge. 2,4,6-trimethylheptan-1-ol, a chira...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers engaged in stereoselective synthesis, natural product isolation, and drug development, the precise characterization of stereoisomers is a critical analytical challenge. 2,4,6-trimethylheptan-1-ol, a chiral alcohol with multiple stereocenters, presents a compelling case study for the application of modern spectroscopic techniques to differentiate its diastereomers. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the unambiguous assignment of these closely related structures, grounded in established principles and supported by detailed experimental protocols.
The Stereochemical Landscape of 2,4,6-trimethylheptan-1-ol
2,4,6-trimethylheptan-1-ol possesses three chiral centers at carbons 2, 4, and 6, giving rise to 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. Diastereomers, being stereoisomers that are not mirror images of each other, exhibit distinct physical and chemical properties, which forms the basis for their spectral differentiation.
Caption: Structure of 2,4,6-trimethylheptan-1-ol with chiral centers marked with an asterisk.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Analysis
NMR spectroscopy is the most powerful tool for elucidating the subtle structural differences between diastereomers. The distinct spatial arrangement of atoms in diastereomers leads to variations in the chemical environment of nuclei, resulting in non-equivalent chemical shifts (δ) and coupling constants (J).
¹H NMR Spectroscopy
In a standard ¹H NMR spectrum, the signals for protons in diastereomers may exhibit small but measurable differences in chemical shifts. Protons adjacent to or near the stereocenters are particularly sensitive to the molecule's three-dimensional structure. For 2,4,6-trimethylheptan-1-ol, the protons on the methyl groups at C2, C4, and C6, as well as the methylene protons adjacent to the hydroxyl group (C1), are expected to show distinct resonances for each diastereomer.
However, the inherent flexibility of the acyclic backbone can lead to signal overlap. To resolve this, the use of chiral derivatizing agents (CDAs) is a highly effective strategy.[1][2][3] CDAs, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), react with the alcohol to form diastereomeric esters.[1][2] These new diastereomers often exhibit significantly larger differences in their ¹H NMR spectra, facilitating quantification and stereochemical assignment.[3]
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C NMR spectra of diastereomers will display unique chemical shifts for each carbon atom. The carbons of the stereocenters (C2, C4, and C6) and their neighboring carbons are most affected. The differences in chemical shifts, while often small, are typically unambiguous and provide a reliable fingerprint for each diastereomer.
Table 1: Expected ¹H and ¹³C NMR Spectral Differences in 2,4,6-trimethylheptan-1-ol Diastereomers
Nucleus
Expected Spectral Variation
Rationale
¹H
Different chemical shifts for CH₃ groups at C2, C4, C6, and CH₂OH protons.
The through-space magnetic anisotropy effects from substituents at the stereocenters will vary for each diastereomer.
¹³C
Different chemical shifts for C1, C2, C3, C4, C5, C6, and the attached methyl carbons.
The "gamma-gauche" effect and other steric interactions unique to each diastereomeric conformation will alter the electronic environment of the carbon nuclei.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (Mosher's Esterification)
Sample Preparation: In two separate, dry NMR tubes, dissolve approximately 5 mg of the 2,4,6-trimethylheptan-1-ol diastereomeric mixture in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
Reagent Addition: To one tube, add a 1.2 molar equivalent of (R)-(-)-MTPA-Cl. To the other, add a 1.2 molar equivalent of (S)-(+)-MTPA-Cl.
Catalysis: Add 2-3 drops of anhydrous pyridine to each tube to catalyze the esterification and scavenge the HCl byproduct.
Reaction: Cap the tubes and allow the reactions to proceed at room temperature for 1-2 hours or until completion, which can be monitored by thin-layer chromatography (TLC).
Workup: Remove the solvent under a gentle stream of nitrogen.
Analysis: Redissolve the resulting diastereomeric ester residues in 0.6 mL of fresh CDCl₃ for ¹H and ¹³C NMR analysis.
Caption: Workflow for the preparation of Mosher's esters for NMR analysis.
Mass Spectrometry (MS)
While mass spectrometry is not the primary tool for distinguishing diastereomers, as they have identical molecular weights, subtle differences in their fragmentation patterns can sometimes be observed. Diastereomers may exhibit different relative abundances of certain fragment ions due to stereochemically controlled fragmentation pathways.
For 2,4,6-trimethylheptan-1-ol, electron ionization (EI) would likely lead to an initial loss of water (M-18) from the molecular ion. Subsequent fragmentation would involve cleavage of the carbon-carbon bonds. The stereochemistry at the chiral centers can influence the stability of the resulting carbocation fragments, potentially leading to quantitative differences in the mass spectrum.
Table 2: Predicted Key Fragmentations for 2,4,6-trimethylheptan-1-ol in EI-MS
m/z
Proposed Fragment
Notes
158
[M]⁺
Molecular ion (may be weak or absent)
140
[M-H₂O]⁺
Loss of water
115
[M-C₃H₇]⁺
Cleavage at C4-C5
87
[M-C₅H₁₁]⁺
Cleavage at C2-C3
43
[C₃H₇]⁺
Isopropyl fragment
While direct MS analysis may not be definitive, coupling gas chromatography with mass spectrometry (GC-MS) is a powerful approach. Since diastereomers have different physical properties, they can often be separated by chromatography, allowing for the acquisition of individual mass spectra for each isomer.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of a molecule. While diastereomers will have the same functional groups and therefore similar major absorption bands, their IR spectra are not identical.[4] The "fingerprint" region of the IR spectrum (below 1500 cm⁻¹) is particularly sensitive to the overall molecular structure, including stereochemistry.[4] Subtle differences in bond angles and dihedral angles between diastereomers can lead to shifts in the frequencies and intensities of these vibrational modes.
For 2,4,6-trimethylheptan-1-ol, the key absorptions will be:
O-H stretch: A broad band around 3300-3500 cm⁻¹
C-H stretch: Sharp peaks around 2850-3000 cm⁻¹
C-O stretch: A band in the 1000-1200 cm⁻¹ region
While the positions of the O-H and C-H stretching bands are unlikely to vary significantly between diastereomers, the exact position and shape of the C-O stretching band and the complex pattern of bands in the fingerprint region can serve as a diagnostic tool for differentiating the isomers.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Sample Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
Sample Application: Place a small drop of the purified 2,4,6-trimethylheptan-1-ol diastereomer directly onto the ATR crystal.
Spectrum Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
Data Analysis: Compare the fingerprint regions of the spectra from the different diastereomers to identify unique patterns of absorption bands.
Conclusion
The spectral comparison of 2,4,6-trimethylheptan-1-ol diastereomers requires a multi-faceted analytical approach. NMR spectroscopy, particularly after derivatization with a chiral agent like Mosher's acid, stands as the most definitive method for both qualitative and quantitative analysis. While MS and IR spectroscopy provide complementary information, their utility in distinguishing these isomers is more nuanced. GC-MS can leverage chromatographic separation for individual mass spectral analysis, and the fingerprint region of the IR spectrum can offer a unique signature for each diastereomer. By judiciously applying these techniques and understanding the underlying principles of how stereochemistry influences spectral output, researchers can confidently characterize the diastereomers of 2,4,6-trimethylheptan-1-ol and other complex chiral molecules.
References
Vertex AI Search. (2024). A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC.
Vertex AI Search. (2024). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC.
Vertex AI Search. (2024). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing).
Vertex AI Search. (2024). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici.
Vertex AI Search. (2024). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols - Benchchem.
NIST. (2024). 4-Heptanol, 2,4,6-trimethyl-. [online] NIST WebBook. Available at: [Link]
Fordham University. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. [online] Fordham Research Commons. Available at: [Link]
ResearchGate. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. [online] Available at: [Link]
Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. [online] Available at: [Link]
A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for the Analysis of 2,4,6-trimethylheptan-1-ol
Executive Summary In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth comparison and cross-validat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of 2,4,6-trimethylheptan-1-ol, a branched-chain alcohol relevant as a potential impurity or intermediate.
We will move beyond a theoretical overview to present a practical framework for method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide details the experimental protocols, presents comparative performance data, and explains the underlying scientific rationale for each procedural choice. By the end of this document, researchers, scientists, and drug development professionals will have a clear understanding of the relative strengths and weaknesses of each technique for this specific application, enabling them to make informed decisions for their analytical workflows.
Introduction: The Analytical Imperative
2,4,6-trimethylheptan-1-ol is a C10 branched-chain alcohol. Its presence in a pharmaceutical manufacturing process could arise from various synthetic routes or as a degradation product. Accurate quantification is essential to ensure the purity, safety, and efficacy of the final drug product. The choice of analytical methodology is therefore a critical decision, balancing the need for specificity, sensitivity, and quantitative accuracy.
Gas chromatography is the undisputed technique for analyzing volatile compounds like alcohols.[4][5] The divergence lies in the choice of detector.
GC-FID: A robust, sensitive, and universally respected detector for quantifiable organic compounds.[6][7] It operates by pyrolyzing the eluting compounds in a hydrogen flame, generating ions that produce a measurable current proportional to the mass of carbon entering the flame.[8]
GC-MS: A powerful hybrid technique that couples the separation prowess of GC with the definitive identification capabilities of mass spectrometry.[9][10] It not only quantifies but also provides structural information by generating a unique mass spectrum for each compound, acting as a molecular fingerprint.[11]
This guide will dissect the performance of both detectors, culminating in a cross-validation study to ensure that results are interchangeable and reliable, a critical requirement when transferring methods between laboratories or updating instrumentation.[12][13]
Foundational Principles: A Tale of Two Detectors
The fundamental difference between GC-FID and GC-MS lies in how they "see" the molecules eluting from the GC column.
Operational Guide: Safe Handling and Disposal Architecture for 2,4,6-Trimethylheptan-1-ol
As drug development pipelines increasingly rely on complex aliphatic building blocks for total synthesis, the management of highly branched alcohols like 2,4,6-trimethylheptan-1-ol (CAS: 1697059-57-6) has become a critic...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on complex aliphatic building blocks for total synthesis, the management of highly branched alcohols like 2,4,6-trimethylheptan-1-ol (CAS: 1697059-57-6) has become a critical logistical node. Used extensively in the synthesis of complex polyketides such as Baulamycin A and Vittatalactone [3], this compound presents unique physicochemical challenges.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of 2,4,6-trimethylheptan-1-ol, ensuring absolute compliance and laboratory safety.
Chemical Profile & Mechanistic Causality of Hazards
To safely manage a chemical, one must first understand the structural causality of its hazards. 2,4,6-Trimethylheptan-1-ol is a C10 branched aliphatic alcohol. Its specific topology dictates its behavior in both biological systems and waste streams.
Lipophilicity and Dermal Toxicity: The branched hydrocarbon tail significantly increases the molecule's partition coefficient (logP). This allows it to rapidly disrupt the lipid bilayers of the stratum corneum, leading to its classification as a Category 2 Skin Irritant (H315) and Category 2A Eye Irritant (H319) [1].
Vapor Dynamics and CNS Impact: While its molecular weight (158.28 g/mol ) keeps its volatility lower than short-chain alcohols, aerosolized droplets or vapors in poorly ventilated spaces can cross the blood-brain barrier. This induces central nervous system (CNS) depression, classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336) [1].
Environmental Persistence: The steric hindrance provided by the methyl groups at the 2, 4, and 6 positions severely retards microbial β-oxidation. Consequently, it is highly resistant to standard biological wastewater treatment and must never be disposed of via aqueous drain systems.
Table 1: Physicochemical & Hazard Summary
Property / Metric
Value / Classification
Operational Implication
CAS Number
1697059-57-6
Use for exact inventory tracking and manifest logging.
Molecular Formula
C10H22O
Indicates high organic carbon load; requires incineration.
Molecular Weight
158.28 g/mol
Moderately viscous liquid; requires careful pouring to avoid splashing.
GHS Hazard Codes
H315, H319, H336
Mandates the use of nitrile gloves, safety goggles, and fume hood operation.
Waste Stream Category
Non-Halogenated Organic
Must be segregated from aqueous and halogenated waste.
The Self-Validating Disposal Protocol
Standard operating procedures often fail due to human error. To build deep trust in our laboratory safety systems, we employ a Self-Validating Protocol . This means every critical step contains an inherent mechanical or chemical check that prevents the operator from proceeding if an error has occurred.
Action: Segregate 2,4,6-trimethylheptan-1-ol into the "Non-Halogenated Organic Waste" carboy.
Causality: Mixing aliphatic alcohols with strong oxidizers (e.g., nitric acid, permanganates) or concentrated acids initiates highly exothermic esterification or oxidation reactions, risking catastrophic over-pressurization of the waste container.
Self-Validation: Before scaling up disposal, extract a 1 mL aliquot of the waste and mix it with 1 mL of the target carboy's contents in a watch glass inside the fume hood. If gas evolution occurs or the temperature rises by >2°C within 60 seconds, abort the transfer. The waste streams are incompatible.
Step 2: Volume and Headspace Management (Validation Checkpoint 2)
Action: Transfer the chemical into a high-density polyethylene (HDPE) waste carboy, filling it to a maximum of 80% of its total volumetric capacity.
Causality: Branched alcohols expand with ambient temperature fluctuations. Adequate headspace prevents hydrostatic rupture of the container.
Self-Validation: Utilize carboys equipped with a high-contrast, tactile 80% fill line. If the liquid meniscus touches this line, the protocol dictates the container must be immediately capped, sealed, and removed from active use. No further additions are physically permitted.
Step 3: Secondary Containment and GHS Labeling (Validation Checkpoint 3)
Action: Place the sealed carboy into a secondary containment tray and affix a GHS-compliant hazardous waste tag detailing the exact percentage of 2,4,6-trimethylheptan-1-ol.
Causality: Accurate labeling is required by regulatory bodies for safe downstream chemical incineration [2]. Secondary containment captures micro-leaks from degraded O-rings in the carboy cap.
Self-Validation: The EHS technician is only authorized to sign off on the waste tag after performing a pH strip test on a residual drop of the waste. If the pH is outside the 4.0–10.0 range, the waste has been contaminated with strong acids/bases and must be re-classified.
Waste Logistics and Decision Pathway
To streamline laboratory operations, the following decision matrix dictates the logistical flow of 2,4,6-trimethylheptan-1-ol waste from the benchtop to final destruction.
Figure 1: Decision matrix and disposal workflow for 2,4,6-Trimethylheptan-1-ol waste streams.
Emergency Spill Response Plan
In the event of an accidental release, immediate and structured action is required to prevent inhalation exposure and slip hazards.
Step-by-Step Spill Remediation:
Evacuation and Airflow Modulation: Immediately evacuate personnel within a 5-meter radius. Maximize the fume hood exhaust rate to rapidly clear H336-inducing vapors from the breathing zone.
Inert Containment: Surround and cover the spill with an inert, high-surface-area absorbent such as diatomaceous earth or commercial vermiculite. Causality: Do not use combustible materials like sawdust, as the high organic load of the alcohol creates a severe fire hazard when mixed with porous combustibles.
Mechanical Recovery: Using non-sparking polypropylene scoops, transfer the saturated absorbent into a dedicated solid hazardous waste bucket with a secure lid.
Surface Decontamination (Self-Validating Check): Wash the affected benchtop or floor with a 5% aqueous surfactant solution. Validation: Inspect the surface under oblique lighting; the absence of an iridescent sheen confirms the complete removal of the lipophilic alcohol layer.
References
NextSDS. "2,4,6-trimethylheptan-1-ol — Chemical Substance Information." NextSDS Database, 2026. URL:[Link]
American Chemical Society. "Total Synthesis of Reported Structure of Baulamycin A and Its Congeners." ACS Publications, 2017. URL:[Link]
Handling
Personal protective equipment for handling 2,4,6-Trimethylheptan-1-ol
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Author: BenchChem Technical Support Team. Date: April 2026
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Handling specialized building blocks like 2,4,6-Trimethylheptan-1-ol requires more than just reading a safety data sheet; it demands a mechanistic understanding of how the molecule interacts with biological tissues and laboratory environments. As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance, providing you with a self-validating, causality-driven framework for operational safety in drug development and chemical synthesis.
Chemical Profile & Mechanistic Hazard Assessment
2,4,6-Trimethylheptan-1-ol (CAS: 1697059-57-6) is a highly branched, ten-carbon aliphatic alcohol . To safely handle this compound, we must first understand the "why" behind its hazards. The molecule's structure—a lipophilic branched hydrocarbon tail terminating in a polar hydroxyl group—dictates its toxicological profile .
Moderate volatility; vapors can accumulate in unventilated spaces, necessitating active exhaust.
H315
Skin Irritation (Category 2)
The lipophilic branched chain readily partitions into the lipid bilayers of the stratum corneum, disrupting the skin's natural barrier and causing erythema.
H319
Eye Irritation (Category 2A)
The terminal hydroxyl (-OH) group interacts aggressively with the aqueous environment of the ocular mucosa, causing severe irritation and potential corneal damage.
H336
STOT SE 3 (CNS Depression)
Inhalation of volatilized molecules allows the compound to cross the blood-brain barrier, inducing transient central nervous system depression (drowsiness/dizziness).
Causality-Driven Personal Protective Equipment (PPE) Matrix
Selecting PPE is not arbitrary; it is a direct response to the molecule's physical chemistry.
Table 2: Required PPE and Material Justification
PPE Category
Required Specification
Mechanistic Causality & Justification
Hand Protection
Nitrile Butadiene Rubber (NBR) gloves (Min. thickness: 0.11 mm for splash; >0.30 mm for prolonged contact)
Nitrile provides superior chemical permeation resistance against aliphatic alcohols compared to latex or vinyl. It prevents the lipophilic tail of the alcohol from penetrating the glove matrix.
Eye Protection
Chemical splash goggles (ANSI Z87.1 or EN 166 certified)
Safety glasses with side shields are insufficient. Goggles form a tight elastomeric seal, completely protecting the ocular cavity from aerosolized droplets or accidental liquid splashes (H319).
Body Protection
Flame-resistant (FR) or 100% cotton lab coat; closed-toe non-porous shoes
Cotton prevents static buildup and will not melt into the skin upon chemical contact, acting as a sacrificial barrier against spills.
Respiratory
Not required if handled inside a certified fume hood. If ventilation fails: Half-mask respirator with Organic Vapor (OV) cartridges
OV cartridges utilize activated carbon to adsorb volatile organic compounds (VOCs), preventing the inhalation of vapors that cause CNS depression (H336).
This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system that protects the researcher and the integrity of the experiment.
Phase 1: Pre-Operation Setup & Verification
Verify Fume Hood Airflow: Activate the chemical fume hood and ensure the face velocity is between 80–120 feet per minute (fpm).
Self-Validation Step: Perform a "tissue flutter test" by holding a small Kimwipe at the sash opening; it should be gently and consistently pulled inward. This confirms active capture of H336 vapors.
Inspect PPE Integrity: Don your FR lab coat and chemical splash goggles.
Self-Validation Step: Before donning nitrile gloves, trap air inside the glove and roll the cuff to inflate the fingers. Listen and feel for escaping air to ensure there are no microscopic tears that could allow the alcohol to bypass the barrier.
Phase 2: Dispensing and Transfer
Establish the Aerodynamic Barrier: Place the source bottle of 2,4,6-Trimethylheptan-1-ol and the receiving vessel at least 6 inches behind the fume hood sash. Do not block the rear exhaust baffles.
Execute Transfer: Use a positive displacement pipette or a glass gas-tight syringe for volume transfer.
Causality: Branched alcohols exhibit specific viscosities and vapor pressures that can cause air-displacement pipettes to drip. Positive displacement prevents vapor lock and ensures an accurate, spill-free transfer.
Phase 3: Post-Operation Decontamination
Solubilize and Remove: Wipe down the exterior of the reagent bottle, the pipette body, and the immediate work surface with a 70% Isopropyl Alcohol (IPA) or ethanol solution, followed immediately by a DI water wipe.
Causality: 2,4,6-Trimethylheptan-1-ol is highly lipophilic and poorly soluble in water. The IPA solubilizes any residual compound, and the subsequent water wipe removes the resulting alcohol mixture, leaving a chemically neutral surface.
Spill Response & Disposal Plan
In the event of a breach in protocol, immediate and calculated action is required to prevent environmental contamination and personnel exposure .
Minor Spill Protocol (< 500 mL):
Isolate: Immediately lower the fume hood sash to maximize exhaust velocity and contain the vapors.
Absorb: Cover the spill from the perimeter inward with an inert, non-combustible absorbent such as vermiculite, dry sand, or a specialized universal spill pad.
Causality: Do not use combustible materials like sawdust or paper towels, as concentrated organic compounds can create localized fire hazards if exposed to incompatible oxidizing agents in the waste stream.
Collect: Use a non-sparking scoop to transfer the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Waste Disposal:
Segregate: Label the container strictly as "Non-Halogenated Organic Waste - Contains Aliphatic Alcohols."
Dispose: Route the waste to a licensed hazardous waste contractor for high-temperature chemical incineration. Never discharge this compound into the municipal sewer system, as lipophilic alcohols can be toxic to aquatic life and disrupt microbial wastewater treatment processes.
Exposure Control & Handling Workflow Visualization
Workflow for safe handling, spill response, and disposal of 2,4,6-Trimethylheptan-1-ol.